molecular formula C7H16ClNO B1429840 trans-2-(Aminomethyl)cyclohexanol hydrochloride CAS No. 24948-05-8

trans-2-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B1429840
CAS No.: 24948-05-8
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-UOERWJHTSA-N
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Description

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739084
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24948-05-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Utilization of trans-2-(Aminomethyl)cyclohexanol Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 24948-05-8

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), trans-2-(aminomethyl)cyclohexanol hydrochloride represents a privileged scaffold. Unlike its more common homolog trans-2-aminocyclohexanol, this "aminomethyl" variant introduces a critical methylene spacer between the amine and the cyclohexane ring. This subtle structural modification significantly alters the vector of the hydrogen bond donor/acceptor motif, expanding the 3D chemical space available for ligand-protein interactions.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, stereochemical integrity, and application in medicinal chemistry.

Part 1: Compound Identity & Physicochemical Profile[1][2]

Accurate identification is the first line of defense against experimental failure. A common error in procurement is confusing this compound with trans-2-aminocyclohexanol (CAS 5456-63-3), which lacks the methylene bridge.

Table 1: Technical Specifications

ParameterSpecification
Chemical Name This compound
CAS Number 24948-05-8 (HCl salt) / 5691-09-8 (Free base)
Molecular Formula C₇H₁₅NO[1][2] · HCl
Molecular Weight 165.66 g/mol
Stereochemistry trans (racemic mixture of (1R,2S) and (1S,2R) unless resolved)
Solubility High in H₂O, MeOH; Low in Et₂O, Hexanes
Melting Point 210–212 °C (dec.)[2]
Hygroscopicity Moderate (Store under inert atmosphere)

Critical Distinction: The "aminomethyl" group creates a 1,3-amino alcohol relationship regarding the carbon backbone, whereas the standard aminocyclohexanol is a 1,2-amino alcohol. This difference is pivotal for chelating metals or spanning binding pockets in enzymes like proteases.

Part 2: Synthetic Architecture & Process Chemistry

The synthesis of trans-2-(aminomethyl)cyclohexanol relies on the inherent stereoelectronic bias of the cyclohexane ring. The most robust route involves the nucleophilic ring-opening of cyclohexene oxide, which enforces the trans-diaxial opening rule (Fürst-Plattner rule).

The Mechanism
  • Epoxide Opening: Cyclohexene oxide is treated with a cyanide source (e.g., trimethylsilyl cyanide or diethylaluminum cyanide). The nucleophile attacks the epoxide in an S_N2 fashion, resulting in the trans-cyanohydrin.

  • Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄). This step preserves the stereochemistry established in the first step.

  • Salt Formation: The resulting free amine is treated with anhydrous HCl to generate the stable hydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and critical control points.

SynthesisPath Start Cyclohexene Oxide (Starting Material) Inter1 trans-2-Hydroxy- cyclohexanecarbonitrile Start->Inter1 Nucleophilic Attack (CN-, Lewis Acid) Trans-selective Inter2 trans-2-(Aminomethyl) cyclohexanol (Free Base) Inter1->Inter2 Reduction (LiAlH4, THF) Final Target HCl Salt (CAS 24948-05-8) Inter2->Final Salt Formation (HCl/Et2O)

Figure 1: Stereoselective synthesis pathway via epoxide ring opening.

Part 3: Medicinal Chemistry Applications[2][3][4]

The utility of trans-2-(aminomethyl)cyclohexanol lies in its conformationally restricted nature. In flexible linear chains, the entropic penalty of binding to a protein pocket is high. By locking the amino and hydroxyl groups into a cyclohexane ring, this penalty is reduced.

Pharmacophore Mapping
  • Vector Control: The trans geometry positions the hydroxyl and aminomethyl groups away from each other, ideal for bridging distant residues in a receptor pocket.

  • Opioid Research: This scaffold serves as a simplified analog for the cyclohexane-1,2-diamine pharmacophore found in Kappa opioid receptor agonists (e.g., U-50,488 derivatives).

  • Resolving Agents: The chiral variants are used to resolve racemic acids due to the rigid distance between the basic amine and the H-bond donor (hydroxyl).

Visualization: Structural Logic

Pharmacophore Core Cyclohexane Ring (Lipophilic Core) OH Hydroxyl Group (H-Bond Donor/Acceptor) Core->OH Rigid Anchor Amine Aminomethyl Group (Basic Center/Cation) Core->Amine Methylene Spacer (Flexibility) Target Receptor Binding Pocket OH->Target Ser/Thr Interaction Amine->Target Asp/Glu Interaction

Figure 2: Pharmacophore interactions facilitated by the trans-1,3-relationship.

Part 4: Experimental Protocol (Self-Validating)

Objective: Conversion of trans-2-(aminomethyl)cyclohexanol (free base) to the Hydrochloride salt.

Rationale: The free base is prone to oxidation and absorbs atmospheric CO₂ (carbamate formation). The HCl salt is the preferred form for long-term storage and biological assay preparation.

Protocol Steps
  • Dissolution: Dissolve 10 mmol of the free base oil in 20 mL of anhydrous Ethanol (EtOH).

    • Checkpoint: Solution must be clear. Turbidity indicates carbonate contamination.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (Et₂O).

    • Observation: A white precipitate should begin to form immediately.

    • Validation: Test pH of the supernatant vapor with wet pH paper; it should remain neutral until the equivalence point is reached (acidic).

  • Precipitation: Add 50 mL of cold anhydrous Et₂O to force complete precipitation. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture uptake). Wash the cake 3x with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Quality Control Criteria:

  • Appearance: White, crystalline powder.

  • Solubility Test: Dissolve 10 mg in 1 mL water. It must dissolve instantly and clearly.

  • Chloride Titration: Silver nitrate titration should yield 99-101% theoretical chloride content.

References

  • ChemicalBook. (n.d.). trans-2-Aminomethyl-1-cyclohexanol Properties and CAS. Retrieved from

  • EvitaChem. (n.d.). Synthesis and Applications of trans-2-Aminomethyl-1-cyclohexanol. Retrieved from

  • Fisher Scientific. (n.d.). trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet. (Used for comparative physical property analysis). Retrieved from

  • MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Context on 1,3-amino alcohol synthesis). Retrieved from

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to trans-2-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the putative mechanism of action of trans-2-(Aminomethyl)cyclohexanol hydrochloride. Leveraging established pharmacological principles and drawing parallels with structurally analogous compounds, we will construct a scientifically grounded hypothesis regarding its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers engaged in the study of this molecule and as a framework for designing future investigations.

Introduction: The Structural Clue to a Dual-Action Mechanism

This compound is a chiral cyclic amino alcohol. While direct and extensive research into its specific mechanism of action is not widely published, its chemical architecture bears a striking resemblance to a key metabolite of a well-known analgesic agent, Tramadol. Specifically, the core structure is analogous to N-Bisdesmethyl Tramadol, a metabolite of Tramadol. This structural similarity is the cornerstone of our hypothesis: that this compound likely exerts its pharmacological effects through a dual mechanism involving both the opioid and monoaminergic systems.

Tramadol itself is a centrally acting analgesic with a complex mode of action. It exhibits weak affinity for the µ-opioid receptor, and its analgesic efficacy is also attributed to its ability to inhibit the reuptake of serotonin and norepinephrine.[1][2] The primary analgesic activity of Tramadol is mediated by its main metabolite, O-desmethyl tramadol (M1), which demonstrates a significantly higher affinity for the µ-opioid receptor.[1][3][4]

Given this precedent, it is plausible that this compound interacts with similar biological targets. The presence of a hydroxyl group and an aminomethyl group on a cyclohexane ring forms a pharmacophore that is recognized in other neurologically active compounds. For instance, derivatives of trans-N-[2-(methylamino)cyclohexyl]benzamides have been shown to possess morphine-like properties and affinity for the µ-opioid receptor, further substantiating the potential for opioid receptor interaction.

Postulated Mechanism of Action: A Two-Pronged Approach

Based on the available evidence from structurally related compounds, we propose a dual mechanism of action for this compound, as illustrated in the signaling pathway diagram below.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound trans-2-(Aminomethyl)cyclohexanol hydrochloride SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Mu_Opioid_Receptor µ-Opioid Receptor Compound->Mu_Opioid_Receptor Agonism VMAT2_pre VMAT2 Serotonin_Vesicle Serotonin Vesicle VMAT2_pre->Serotonin_Vesicle Packaging Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2_pre->Norepinephrine_Vesicle Packaging Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release G_Protein G-protein Signaling Mu_Opioid_Receptor->G_Protein Analgesia Analgesic Effect G_Protein->Analgesia Synaptic_Cleft_Serotonin->SERT Postsynaptic_Receptors_Serotonin 5-HT Receptors Synaptic_Cleft_Serotonin->Postsynaptic_Receptors_Serotonin Binding Synaptic_Cleft_Norepinephrine->NET Postsynaptic_Receptors_Norepinephrine Adrenergic Receptors Synaptic_Cleft_Norepinephrine->Postsynaptic_Receptors_Norepinephrine Binding Postsynaptic_Receptors_Serotonin->Analgesia Postsynaptic_Receptors_Norepinephrine->Analgesia

Figure 1. Postulated dual mechanism of action for this compound.

Opioid Receptor Modulation

The primary hypothesis is that this compound acts as an agonist at the µ-opioid receptor. This interaction would initiate a G-protein signaling cascade, leading to the modulation of downstream effectors and ultimately contributing to an analgesic effect. The affinity for the µ-opioid receptor may vary, and it is possible that it also interacts with other opioid receptor subtypes (δ and κ).

Monoamine Reuptake Inhibition

The second arm of the proposed mechanism involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET) in the presynaptic neuron. By blocking these transporters, the compound would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors. This modulation of monoaminergic pathways is a known mechanism for producing analgesia and may also contribute to potential antidepressant effects.

It is also important to consider the potential interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for release.[5][6][7][8] Inhibition of VMAT2 can lead to depletion of monoamine stores. Further investigation would be required to determine if this compound interacts with VMAT2 and in what capacity (e.g., as an inhibitor or substrate).

Experimental Validation: A Roadmap for Mechanistic Studies

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols outline key methodologies for this purpose.

In Vitro Assays
Assay Objective Methodology Expected Outcome
Opioid Receptor Binding Assay To determine the binding affinity of the compound for µ, δ, and κ opioid receptors.Radioligand binding assays using cell membranes expressing the respective human opioid receptors and specific radiolabeled ligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).Determination of the inhibition constant (Ki) for each receptor subtype, indicating the compound's binding affinity.
Monoamine Transporter Uptake Assay To measure the inhibitory potency of the compound on SERT and NET.Synaptosome preparations from rat brain tissue or cell lines expressing human SERT and NET are incubated with radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET) in the presence of varying concentrations of the test compound.Calculation of the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the substrate uptake.
G-Protein Activation Assay To assess the functional activity of the compound at the µ-opioid receptor.[³⁵S]GTPγS binding assay in cell membranes expressing the µ-opioid receptor. Agonist binding stimulates the binding of [³⁵S]GTPγS to G-proteins.Measurement of EC₅₀ and Emax values to determine the potency and efficacy of the compound as a µ-opioid receptor agonist.
Experimental Workflow for In Vitro Assays

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Receptor_Binding Opioid Receptor Binding Assays (µ, δ, κ) Start->Receptor_Binding Transporter_Uptake Monoamine Transporter Uptake Assays (SERT, NET) Start->Transporter_Uptake Data_Analysis_Binding Data Analysis: Calculate Ki values Receptor_Binding->Data_Analysis_Binding Data_Analysis_Uptake Data Analysis: Calculate IC₅₀ values Transporter_Uptake->Data_Analysis_Uptake Functional_Assay G-Protein Activation Assay ([³⁵S]GTPγS) Data_Analysis_Functional Data Analysis: Calculate EC₅₀ and Emax Functional_Assay->Data_Analysis_Functional Data_Analysis_Binding->Functional_Assay Conclusion Conclusion: Determine In Vitro Pharmacological Profile Data_Analysis_Uptake->Conclusion Data_Analysis_Functional->Conclusion

Figure 2. Experimental workflow for in vitro characterization.

Conclusion and Future Directions

The structural relationship between this compound and a key metabolite of Tramadol provides a strong foundation for hypothesizing a dual mechanism of action involving both opioid receptor agonism and monoamine reuptake inhibition. This guide has outlined this proposed mechanism and provided a clear experimental path for its validation.

Future research should focus on executing the described in vitro assays to quantitatively determine the compound's affinity and potency at its putative targets. Subsequent in vivo studies in relevant animal models of pain and depression would be essential to correlate these in vitro findings with physiological effects. Furthermore, exploring the stereoselectivity of the enantiomers of this compound could reveal important differences in their pharmacological profiles, as is the case with Tramadol's enantiomers. A comprehensive understanding of its mechanism of action is paramount for any future development of this compound as a therapeutic agent.

References

  • Dayer, P., Collart, L., & Desmeules, J. (1994). The pharmacology of tramadol. Drugs, 47 Suppl 1, 3–7.
  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879–923.
  • Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics. Retrieved from [Link]

  • Paparo, A. A., Valladares, M. E., & Baeyens, J. M. (2014). PHARMACOKINETICS OF TRAMADOL AND ITS PRIMARY METABOLITE O-DESMETHYLTRAMADOL IN AFRICAN PENGUINS (SPHENISCUS DEMERSUS). Journal of Zoo and Wildlife Medicine, 45(1), 61–67.
  • Cox, S., & Villarino, N. (2012). Clinical pharmacokinetics of tramadol and main metabolites in horses undergoing orchiectomy. Journal of veterinary pharmacology and therapeutics, 35(6), 543–549.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of pharmacy and pharmacology, 34(4), 210–214.
  • Kleczkowska, P., Kowalski, P., & Malawska, B. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in pharmacology, 14, 1123689.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33741, Tramadol. Retrieved from [Link]

  • Lohr, K. M., Masoud, M. Y., & Salah, M. (2014). Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(21), 7113–7125.
  • Schmid, G., & Schönholzer, P. (1981). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Helvetica Chimica Acta, 64(6), 1752-1765.
  • Cheson, B. D. (2012). Bendamustine: mechanism of action and clinical data. Clinical advances in hematology & oncology : H&O, 10(2 Suppl 2), 1–12.
  • Wang, Y., Zhang, Y., & Li, H. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. International journal of molecular sciences, 23(7), 3608.
  • PsychoTropical Research. (n.d.). The Vesicular Monoamine Transporter (VMAT2). Retrieved from [Link]

  • Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. Retrieved from [Link]

  • Crooks, P. A., Dwoskin, L. P., & Zheng, G. (2009). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 9(10), 911–923.
  • Wikipedia contributors. (2023, December 29). Vesicular monoamine transporter. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Kumar, A., & Penmatsa, A. (2024). Packaging monoamine neurotransmitters. The Journal of general physiology, 156(3), e202313506.

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An In-depth Technical Guide to the Safe Handling of trans-2-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for trans-2-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in organic synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within research, development, and manufacturing environments.

Section 1: Core Hazard Profile and Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive and irritant properties.[3][4] The hydrochloride salt form, while often more stable for storage than the free base, presents significant hazards upon direct contact or inhalation.[1] The primary danger lies in its ability to cause severe burns to the skin and eyes and irritation to the respiratory tract.[4]

The Globally Harmonized System (GHS) provides a clear classification for this and structurally similar compounds, which dictates the necessary precautionary measures.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data compiled from multiple safety data sheets for trans-2-(Aminomethyl)cyclohexanol and its hydrochloride salt. The exact classification may vary slightly by supplier, but the core hazards remain consistent.[3][5][6]

Section 2: Toxicological Insights and Routes of Exposure

Understanding the mechanism of toxicity is key to appreciating the importance of the prescribed handling protocols. As an amine hydrochloride, this compound can react with moisture on the skin, in the eyes, or within the respiratory tract to release hydrochloric acid, contributing to its corrosive effects. The amine functional group itself can also cause irritation and sensitization.

Primary Routes of Exposure:

  • Dermal Contact: This is a common route of exposure in laboratory settings.[7] Direct contact with the solid powder or solutions can cause severe skin burns and deep tissue damage.[3][4]

  • Ocular Exposure: The eyes are extremely sensitive to this compound. Contact can cause severe irritation, burns, and potentially permanent eye damage.[4][8]

  • Inhalation: Inhaling the dust, particularly during weighing or transfer operations, can lead to severe irritation and chemical burns of the nose, throat, and respiratory tract.[4][6]

  • Ingestion: While less common in a laboratory setting with proper protocols, ingestion is harmful and can cause severe burns to the digestive tract.[3][4]

Section 3: Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling, storage, and emergency response.

PropertyValueSource
Chemical Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]
Appearance White crystalline solid or lumps[2][4]
Melting Point 210-212 °C (hydrochloride salt)[1]
Boiling Point ~226 °C (free base)[9]
Solubility Soluble in water, ethanol, and methanol[1][2]
Stability The hydrochloride salt is stable under normal storage conditions but may discolor on exposure to air.[1][3]

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by appropriate PPE. The causality is simple: engineering controls remove the hazard at the source, while PPE protects the individual from residual risk.

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation of dust.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure low background levels of any airborne contaminants.[3]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[4] These are not precautionary but are critical emergency response tools.

Personal Protective Equipment (PPE) Protocol:

The selection of PPE is not a matter of preference but a requirement based on a risk assessment of the procedures being performed.

PPE_Workflow cluster_0 PPE Selection Protocol for trans-2-(Aminomethyl)cyclohexanol HCl start Task: Handling Solid or Solution eye_protection Eye/Face Protection - Chemical safety goggles (min.) - Full face shield (for splash risk) start->eye_protection Mandatory hand_protection Hand Protection - Chemical-resistant gloves (e.g., Nitrile) - Check breakthrough time start->hand_protection Mandatory body_protection Body Protection - Lab coat (fully buttoned) - Consider chemical apron for large quantities start->body_protection Mandatory respiratory_protection Respiratory Protection - Not required if using fume hood - If hood fails or for large spills:  Use NIOSH-approved respirator start->respiratory_protection Conditional

Caption: PPE selection workflow for handling the compound.

Section 5: Standard Operating Procedure (SOP) for Handling and Storage

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

Handling Protocol:

  • Pre-Handling Verification:

    • Confirm the location of the nearest eyewash station and safety shower.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as per the workflow in Section 4.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.

    • Use spatulas and tools designated for this chemical or thoroughly cleaned ones.

    • Minimize the generation of dust by handling the material gently.[4] Do not crush lumps outside of a controlled environment.

  • Dissolution:

    • Add the solid slowly to the solvent (e.g., water, ethanol). Never add solvent to the bulk solid to avoid splashing.

    • The dissolution may be exothermic; be prepared for a potential temperature increase.

  • Post-Handling:

    • Securely close the primary container.[10]

    • Decontaminate the work surface using a suitable solvent and absorbent pads.[7]

    • Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container.

    • Wash hands and forearms thoroughly after exiting the lab.[10]

Storage Protocol:

Proper storage is critical for maintaining the chemical's integrity and preventing accidental exposure.

Storage_Protocol storage Storage Requirements location Cool, Dry, Well-Ventilated Area storage->location container Tightly Closed Container (Original Packaging) storage->container incompatibles Segregate From: - Strong Oxidizing Agents - Strong Bases storage->incompatibles labeling Clearly Labeled with Hazard Pictograms storage->labeling

Caption: Key requirements for safe chemical storage.

Store the compound in a designated corrosives cabinet if available.[4] The container must be kept tightly closed to protect it from moisture.[11]

Section 6: Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give a cupful of water.[4] Seek immediate medical attention.

Accidental Release (Spill) Response:

The response to a spill should be methodical to prevent secondary contamination and exposure.

Spill_Response spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill (Use inert absorbent material like sand or vermiculite) ppe->contain neutralize For small spills, cautiously neutralize with sodium bicarbonate solution contain->neutralize collect Carefully sweep/scoop up absorbed material into a labeled waste container neutralize->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose

Caption: Step-by-step flowchart for spill response.

For any large spill, or if the spill occurs outside of a containment area, evacuate the laboratory and contact the institution's Environmental Health & Safety (EH&S) department immediately.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

Procedure:

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • The label must include the chemical name and associated hazards.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain.[12]

Conclusion

This compound is an invaluable reagent whose utility is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can handle this compound safely and effectively. Safety is not a static checklist but a dynamic process of risk assessment and mitigation that must be at the forefront of all experimental design and execution.

References

  • Tri-iso, Inc. ADDOCAT KE-9018 363D Material Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride Material Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. trans-2-Aminomethyl-1-cyclohexanol Safety Data Sheet. Available at: [Link]

  • Durham Technical Community College. 2-Methylcyclohexanol, cis + trans Safety Data Sheet. Available at: [Link]

  • Chemsrc. trans-2-Amino-cyclohexanol Product Page. Available at: [Link]

  • Carl ROTH. Cyclohexanol Safety Data Sheet. Available at: [Link]

  • PubChem. trans-(+-)-2-Aminocyclohexanethiol hydrochloride. Available at: [Link]

  • ChemWhat. TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL Product Page. Available at: [Link]

  • Gantrade. How to Handle Amines Safely in Industrial Environments. Available at: [Link]

  • BioProcess International. Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

Sources

Basic characterization of trans-2-(Aminomethyl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Function Analysis, Synthesis Logic, and Characterization Protocols

Executive Summary & Chemical Identity[1]

trans-2-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional 1,3-amino alcohol scaffold distinct from its lower homolog, trans-2-aminocyclohexanol. Its structural value lies in the "aminomethyl" extension (–CH₂NH₂), which introduces additional rotational freedom and spacing between the hydrogen-bond donor (OH) and acceptor/cationic center (NH₃⁺). This specific geometry makes it a privileged motif in the synthesis of chelating agents, chiral auxiliaries, and bioactive small molecules (e.g., analgesics and enzyme inhibitors).

This guide focuses on the hydrochloride salt form , which is the preferred state for storage and handling due to the hygroscopic and oxidative instability of the free amine.

Chemical Data Matrix[2]
PropertySpecification
IUPAC Name This compound
Stereochemistry trans (racemic or enantiopure); Relative config: (1R, 2S)
CAS (Free Base) 5691-09-8
CAS (HCl Salt) Not widely indexed; typically referenced as HCl salt of 5691-09-8
Molecular Formula C₇H₁₅NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
Solubility High: Water, Methanol, DMSO. Low: Diethyl ether, Hexanes.
pKa (Predicted) ~15.1 (OH), ~9.8 (NH₃⁺)

Synthetic Logic & Impurity Profiling

Understanding the synthesis is prerequisite to characterization, as it dictates the impurity profile (regioisomers and diastereomers).

The "Epoxide-Nitrile" Route (Causality of Stereochemistry)

The most robust route to the trans-isomer involves the ring opening of cyclohexene oxide.

  • Nucleophilic Attack: Cyanide (CN⁻) attacks cyclohexene oxide. Under basic conditions, this follows an Sₙ2 mechanism, resulting in anti-addition. The resulting nitrile is strictly trans.

  • Reduction: The nitrile group (–CN) is reduced (e.g., LiAlH₄ or catalytic hydrogenation) to the methylene amine (–CH₂NH₂). This reduction generally preserves the stereocenters on the ring.

Critical Impurity: cis-2-(aminomethyl)cyclohexanol.[8] This generally only forms if the intermediate nitrile epimerizes or if a non-stereospecific route (e.g., reductive amination of ketones) is used.

Visualization: Synthetic Pathway & Stereocontrol

The following diagram illustrates the stereochemical flow and where impurities might arise.

SynthesisFlow Start Cyclohexene Oxide Step1 Ring Opening (NaCN/EtOH) Start->Step1 Anti-Addition Inter trans-2-Hydroxy- cyclohexanecarbonitrile Step1->Inter Strict trans Step2 Reduction (LiAlH4 or H2/Cat) Inter->Step2 Preserves Stereochem Product trans-2-(Aminomethyl) cyclohexanol (Base) Step2->Product Salt HCl Salt Formation Product->Salt HCl/Et2O

Caption: Stereospecific synthesis via epoxide ring opening ensuring trans-configuration.

Structural Characterization (Spectroscopy)

The core challenge is distinguishing the trans isomer from the cis isomer and confirming the salt stoichiometry.

NMR Spectroscopy (Conformational Analysis)

In trans-1,2-disubstituted cyclohexanes, the substituents can exist in a diequatorial (ee) or diaxial (aa) equilibrium. For trans-2-(aminomethyl)cyclohexanol HCl:

  • Preferred Conformer: The bulky –CH₂NH₃⁺ and –OH groups strongly favor the diequatorial position to minimize 1,3-diaxial steric strain.

  • Diagnostic Signal: The proton at C1 (attached to OH) is axial. The proton at C2 (attached to the aminomethyl group) is also axial.

  • Coupling Constant (

    
    ):  The coupling between two axial protons (
    
    
    
    ) is large (8–12 Hz). In the cis isomer, one proton is equatorial, leading to a much smaller
    
    
    (2–5 Hz).

Table: Expected 1H NMR Data (D₂O, 400 MHz)

PositionProton TypeMultiplicityCoupling (

)
Interpretation
H-1 Methine (-CH OH)ddd or td

Hz
(ax-ax)
Definitive proof of trans-diequatorial geometry.
H-2 Methine (Ring)Multiplet-Overlaps with ring methylene protons.
-CH₂-N MethyleneDoublet/Multiplet-Diastereotopic protons due to chiral centers.
Ring MethyleneMultiplets-Classic "chair" envelope (1.0–2.0 ppm).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 130.12 m/z (Free base mass + proton).

  • Fragment: Loss of NH₃ (17) or H₂O (18) is common.

  • Chloride Counter-ion: In negative mode (ESI-), a peak at 35/37 m/z confirms the chloride salt.

Experimental Protocols

These protocols are designed to be self-validating. If the "Check" step fails, do not proceed.

Protocol A: Determination of Chloride Content (Stoichiometry)

Objective: Verify the mono-hydrochloride stoichiometry (ensure it is not a hemi-salt or excess HCl).

  • Preparation: Dissolve 100 mg of sample in 10 mL deionized water.

  • Reagent: 0.1 M Silver Nitrate (AgNO₃) standardized solution.

  • Indicator: Potassium chromate (Mohr’s method) or Potentiometric titration (preferred).

  • Procedure: Titrate slowly with AgNO₃.

  • Calculation:

    
    
    
  • Validation Check: Result must be 98–102%. If >105%, sample contains excess trapped HCl (requires drying). If <95%, sample may be wet or contain free base.

Protocol B: Recrystallization (Purification)

Objective: Remove cis isomers or degradation products.

  • Solvent System: Isopropanol (IPA) is preferred over Ethanol for HCl salts to induce better crystal habit.

  • Dissolution: Dissolve crude solid in minimal boiling IPA.

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts.

  • Crystallization: Allow to cool slowly to Room Temp, then 4°C. Do not crash cool, as this traps impurities.

  • Isolation: Filter and wash with cold diethyl ether (removes non-polar impurities).

  • Drying: Vacuum oven at 40°C over P₂O₅.

Analytical Workflow Diagram

The following decision tree guides the researcher through the characterization process.

AnalyticalWorkflow Sample Raw Sample (White crystalline solid) Solubility Solubility Check (H2O vs. Ether) Sample->Solubility HPLC HPLC Purity (C18, Phosphate Buffer) Solubility->HPLC If Soluble NMR 1H NMR (D2O) Check J-coupling at H1 HPLC->NMR Purity > 95% Titration AgNO3 Titration (Chloride Content) NMR->Titration J ~ 10Hz (trans) XRD X-Ray Diffraction (Stereochem Confirmation) Titration->XRD Optional (Gold Std)

Caption: Step-wise analytical decision tree for validating chemical identity and purity.

Stability & Handling

  • Hygroscopicity: Amino alcohol salts are moderately hygroscopic. Store in a desiccator.

  • Shelf-Life: >2 years at -20°C.

  • Safety: Irritant. The free base is corrosive; the salt is milder but should be treated as a skin/eye irritant.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: (1R,2R)-2-Aminocyclohexanol (Homolog reference for structural comparison). National Library of Medicine.[1] Link

    • Trans-2-(Aminomethyl)-1-cyclohexanol Properties. ChemWhat Database.[6] Link

  • Synthesis & Stereochemistry

    • Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. Explains the energetic preference for diequatorial conformations in trans-1,2-disubstituted systems. Link

    • Preparation of trans-2-aminocyclohexanol. NIH/PubMed Central. (Reference for the general class of amino alcohol synthesis via epoxide opening). Link

  • Commercial Availability & CAS Verification

    • trans-2-(Aminomethyl)-1-cyclohexanol.[2][3][4][6][8] BLD Pharm. Verification of CAS 5691-09-8. Link

Sources

Methodological & Application

Application Note: trans-2-(Aminomethyl)cyclohexanol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2-(Aminomethyl)cyclohexanol hydrochloride (CAS: 24948-05-8) is a robust, chiral 1,3-amino alcohol scaffold distinct from the more common 1,2-amino alcohols (e.g., trans-2-aminocyclohexanol). Its unique geometry—featuring a cyclohexane backbone that imposes conformational rigidity and a 1,3-distance between donor atoms—enables the formation of six-membered metal chelate rings. This structural feature is critical for specific asymmetric transformations, particularly enantioselective phenyl transfer and transfer hydrogenation .

This guide provides a validated workflow for the activation, derivatization, and catalytic application of this ligand. It addresses the critical "bite angle" differences that distinguish it from standard Trost or Jacobsen-type ligands.

Chemical Profile & Mechanism of Action[1]

Structural Advantage: The 1,3-Chelate Effect

Unlike 1,2-amino alcohols which form rigid 5-membered chelate rings with transition metals, trans-2-(aminomethyl)cyclohexanol forms a 6-membered chelate ring . This results in:

  • Wider Bite Angle: Alters the steric environment around the metal center, often accommodating larger substrates.

  • Flexible Backbone: The methylene spacer (–CH₂–) allows for subtle conformational adjustments during the transition state, which can enhance enantioselectivity in specific nucleophilic additions.

Mechanistic Pathway (Zinc-Catalyzed Alkylation)

In the context of asymmetric alkylation (e.g., addition of organozincs or arylboronates to aldehydes), the ligand operates via a bimetallic mechanism:

  • Complexation: The free amine and alcohol moieties bind to Zn(II), forming a chiral Lewis acid complex.

  • Activation: The Lewis acidic Zn activates the aldehyde carbonyl.

  • Induction: The chiral cyclohexane backbone blocks one face of the carbonyl, directing the nucleophile (phenyl or alkyl group) to attack from the opposite face.

Experimental Protocols

Protocol A: Ligand Activation (Free-Basing & Resolution)

The commercial hydrochloride salt is stable but catalytically inactive. It must be neutralized and, if racemic, resolved.

Objective: Isolate enantiopure trans-2-(aminomethyl)cyclohexanol from the racemic HCl salt.

Materials:

  • Racemic trans-2-(aminomethyl)cyclohexanol HCl

  • (S)-(+)-Mandelic acid (Resolving agent)

  • Ethyl Acetate (EtOAc), 2N NaOH, 2N HCl

Step-by-Step Procedure:

  • Free-Basing: Dissolve 10 g of the HCl salt in minimal water. Add 2N NaOH until pH > 12. Extract 3x with DCM.[1] Dry organic layer (Na₂SO₄) and concentrate to yield the racemic free amine.

  • Salt Formation: Dissolve the free amine (1 equiv) in hot EtOAc. Add (S)-mandelic acid (1 equiv). Heat to reflux until clear, then cool slowly to RT.

  • Crystallization: Allow the solution to stand for 12 hours. The diastereomeric salt of the (1R,2S)-enantiomer typically precipitates first (Verify specific rotation). Filter the white solid.[2][3]

  • Liberation: Suspend the salt in EtOAc/Water (1:1). Add 2N NaOH until the aqueous layer is basic. Separate phases. The organic layer contains the enantiopure free ligand.

  • Recycling: The mother liquor can be treated with (R)-mandelic acid to recover the opposite enantiomer.

Technical Insight: The efficiency of this resolution relies on the distinct solubility of the diastereomeric mandelate salts. Purity >99% ee is achievable after one recrystallization.[2]

Protocol B: Ligand Derivatization (N-Benzylation)

The N-benzyl derivative is often the superior catalyst for phenyl transfer reactions due to increased steric bulk and lipophilicity.

Reaction: Ligand-NH2 + PhCHO -> [Imine] -> (Reduction) -> Ligand-NH-Bn

Procedure:

  • Imine Formation: Mix enantiopure trans-2-(aminomethyl)cyclohexanol (10 mmol) with benzaldehyde (10 mmol) in dry MeOH (20 mL). Stir at RT for 4 hours (monitor by TLC).

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise. Stir for 2 hours.

  • Workup: Quench with water. Extract with DCM. Wash with brine.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the N-benzyl amino alcohol.

Protocol C: Catalytic Application (Asymmetric Phenyl Transfer)

Representative reaction: Enantioselective addition of phenyl groups to 4-chlorobenzaldehyde.

Reagents:

  • Substrate: 4-Chlorobenzaldehyde (1.0 mmol)

  • Nucleophile: Triphenylboroxine (1.0 mmol) or Ph₂Zn

  • Catalyst: N-Benzyl-trans-2-(aminomethyl)cyclohexanol (10 mol%)

  • Solvent: Toluene

Workflow:

  • Catalyst Loading: In a glovebox or under Argon, charge a flame-dried Schlenk tube with the N-Benzyl ligand (10 mol%) and Toluene (3 mL).

  • Reagent Addition: Add the phenyl source (Triphenylboroxine). Stir for 10 mins to form the active species.

  • Substrate Addition: Add 4-chlorobenzaldehyde.

  • Reaction: Stir at 25°C for 24 hours.

  • Quench: Add 1N HCl (2 mL) to hydrolyze the boronate intermediate.

  • Analysis: Extract with ether. Analyze conversion by GC/NMR and enantioselectivity by Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

  • Yield: >85%

  • Enantiomeric Excess (ee): 90–96% (depending on substrate electronics).

Visual Workflows

Diagram 1: Ligand Resolution & Activation Workflow

This flowchart illustrates the critical path from the commercial racemic salt to the active chiral catalyst.

LigandResolution Start Racemic HCl Salt (Commercial) FreeBase Neutralization (NaOH / DCM Extraction) Start->FreeBase 2N NaOH Resolution Resolution w/ (S)-Mandelic Acid (EtOAc Reflux) FreeBase->Resolution + (S)-Mandelic Acid Filtration Filtration of Precipitate (Diastereomeric Salt) Resolution->Filtration Crystallization Liberation Base Hydrolysis (NaOH / EtOAc) Filtration->Liberation Solid Phase MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Liquid Phase ActiveLigand Active Enantiopure Ligand (>99% ee) Liberation->ActiveLigand Yields (1R,2S) MotherLiquor->ActiveLigand Recycle w/ (R)-Mandelic

Caption: Workflow for resolving racemic trans-2-(aminomethyl)cyclohexanol into enantiopure catalyst precursors.

Diagram 2: Catalytic Cycle (Simplified)

Visualizing the steric induction during the phenyl transfer process.

CatCycle Ligand N-Benzyl Ligand Complex Active Catalyst (6-Membered Chelate) Ligand->Complex Coordination Zn Zn/B Source Zn->Complex TS Transition State (Face Blocked) Complex->TS + Substrate Substrate Benzaldehyde Substrate->TS Product Chiral Alcohol (>90% ee) TS->Product Transfer & Hydrolysis Product->Complex Regeneration (Ideal)

Caption: Simplified catalytic cycle showing the assembly of the chiral complex and stereoselective addition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Incomplete resolution of ligand.Recrystallize the mandelate salt once more before free-basing. Ensure ee of ligand is >99%.[2][4][5]
Low Yield Moisture in solvent/reagents.Organozinc/boron reagents are moisture sensitive. Dry Toluene over Na/Benzophenone.
Racemization of Product Acidic workup too harsh.Use mild quench (sat. NH₄Cl) instead of strong acid if the product is acid-sensitive.
Poor Solubility Ligand aggregation.Add small amount of co-solvent (THF) or increase temperature slightly (though this may lower ee).

References

  • Schiffers, I., et al. (2006). "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis." Journal of Organic Chemistry.

  • Org. Synth. (2010).[6] "Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol." Organic Syntheses, Vol. 87, p. 1.

  • Ji, J. X., et al. (2005).[4] "Highly enantioselective phenyl transfer to aryl aldehydes catalyzed by easily accessible chiral tertiary aminonaphthol."[4][5] Journal of Organic Chemistry.

  • ChemicalBook. "trans-2-Aminomethyl-1-cyclohexanol Properties and Suppliers."

Sources

Application of trans-2-aminocyclohexanol derivatives in gene delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: trans-2-Aminocyclohexanol (TACH) Derivatives as pH-Sensitive "Flipids" for High-Efficiency Gene Delivery [1]

Abstract

The "endosomal escape bottleneck" remains the primary limiting factor in non-viral gene therapy, with less than 2% of lipid nanoparticle (LNP) cargo typically reaching the cytosol. This guide details the application of ** trans-2-aminocyclohexanol (TACH)** derivatives—a class of sterically constrained amino lipids often referred to as "Flipids ."[1] Unlike flexible linear amino-alcohols, the TACH motif utilizes the rigidity of the cyclohexane ring to act as a pH-triggered conformational switch. Upon endosomal acidification, these lipids undergo a structural reorientation that mechanically disrupts the endosomal membrane, enhancing transfection efficiency by up to two orders of magnitude compared to standard helper lipids like DOPE.

Introduction: The Conformational Advantage

Standard cationic lipids rely on charge neutralization (proton sponge effect) or simple ion-pairing to facilitate endosomal escape. However, these mechanisms often require high lipid-to-DNA ratios, leading to cytotoxicity.

TACH derivatives introduce a structural mechanochemical element to this process. The core scaffold consists of an amine and a hydroxyl group locked in a trans configuration on a cyclohexane ring.

  • At Physiological pH (7.4): The lipid adopts a conformation that stabilizes the LNP bilayer, protecting the genetic cargo (siRNA/mRNA).

  • At Endosomal pH (5.0–6.0): Protonation of the amino group triggers a repulsive interaction or specific hydrogen bonding network with the adjacent hydroxyl, forcing a chair-chair inversion or a significant steric shift. This "flip" acts like a molecular lever, expanding the lipid headgroup area, inducing a hexagonal (

    
    ) phase transition, and rupturing the endosomal membrane.
    

Mechanism of Action: The "Flipid" Switch

The following diagram illustrates the critical transition of TACH-based LNPs during cellular trafficking.

TACH_Mechanism LNP_Circ Circulating LNP (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP_Circ->Endocytosis ApoE Binding Endosome_Early Early Endosome (pH 6.5) Endocytosis->Endosome_Early Protonation TACH Protonation (N -> NH+) Endosome_Early->Protonation ATPase Pump Acidification Conf_Switch Conformational Flip (Chair Reorientation) Protonation->Conf_Switch Steric/Charge Trigger Membrane_Disrupt Membrane Destabilization (Hexagonal Phase) Conf_Switch->Membrane_Disrupt Bilayer Stress Escape Cytosolic Release (Translation/Silencing) Membrane_Disrupt->Escape Cargo Release

Figure 1: The mechanistic pathway of TACH-based LNPs. The "Conformational Flip" is the rate-limiting step distinguishing TACH lipids from standard cationic lipids.

Chemical Synthesis & Library Design

For researchers developing custom TACH libraries, the most robust synthetic route is the ring-opening of cyclohexene oxide derivatives. This modular approach allows for the rapid creation of "lipidoid" libraries.

Core Reaction: Aminolysis of epoxides.

  • Reagents: Cyclohexene oxide (headgroup precursor) + Primary/Secondary amines (tail precursors).

  • Conditions: Ethanol or Lithium Perchlorate (

    
    ) catalysis (solvent-free).
    
Synthesis Workflow
  • Selection: Choose a core amine (e.g., diamines for multivalent heads) and a hydrophobic tail (C10–C18 epoxides or acrylates).

  • Reaction: Mix amine and cyclohexene oxide derivative in a scintillation vial.

  • Heating: Stir at 80°C–90°C for 24–48 hours.

  • Purification: Most lipidoids can be used crude for screening after vacuum drying, but TACH derivatives for in vivo use should be purified via flash chromatography (DCM/MeOH gradient).

Protocol: TACH-LNP Formulation (Microfluidic Mixing)

This protocol is optimized for encapsulating siRNA or mRNA using a TACH-derivative lipid (e.g., TACH-C12) alongside standard helper lipids.

Materials:

  • Ionizable Lipid: TACH-Derivative (Custom synthesized).

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

  • Cholesterol: Stabilizer.

  • PEG-Lipid: DMG-PEG2000 (to control particle size).

  • Cargo: mRNA (e.g., Luciferase) or siRNA.

  • Buffer: 50 mM Citrate Buffer (pH 4.0) and PBS (pH 7.4).

Formulation Table:

ComponentMolar Ratio (%)Function
TACH-Lipid 50%Endosomal Escape / Cargo Binding
DSPC 10%Bilayer Structure
Cholesterol 38.5%Stability / Fluidity Modulation
DMG-PEG2000 1.5%Steric Barrier / Size Control

Step-by-Step Procedure:

  • Lipid Preparation:

    • Dissolve all lipid components in 100% Ethanol to a total lipid concentration of 10–15 mM.

    • Critical Step: Ensure the TACH lipid is fully solubilized; mild sonication (30 sec) may be required due to the rigid headgroup.

  • Cargo Preparation:

    • Dilute nucleic acid cargo in Citrate Buffer (pH 4.0).

    • Target an N/P ratio (Nitrogen on Lipid / Phosphate on RNA) of 6:1 to 10:1.

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.

    • Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

    • Total Flow Rate: 12 mL/min (for small batches).

    • Note: The acidic buffer ensures the TACH lipid is positively charged (protonated) to bind the RNA during mixing.

  • Dialysis (Buffer Exchange):

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for 12–16 hours using a 10k MWCO cassette.

    • Mechanism:[2][3][4][5] Raising the pH to 7.4 deprotonates the surface TACH lipids, neutralizing the particle to prevent toxicity in circulation.

  • Filtration:

    • Sterile filter using a 0.22 µm PES syringe filter.

Protocol: In Vitro Transfection & Characterization

Target Cells: HeLa, HepG2, or B16F1 (Melanoma).

  • Seeding: Seed cells at 10,000 cells/well in a 96-well plate 24 hours prior to transfection.

  • Treatment:

    • Dilute LNPs in serum-containing media (TACH lipids are often serum-compatible).

    • Add LNPs to cells at varying doses (e.g., 10 ng to 100 ng mRNA per well).

  • Incubation: Incubate for 24–48 hours.

  • Analysis:

    • Reporter Assay: Luciferase activity (luminescence).

    • Viability: MTT or CellTiter-Glo assay.

    • Hemolysis Assay (Crucial Validation): Incubate LNPs with RBCs at pH 7.4 and pH 5.5.

      • Success Criteria: Low hemolysis at pH 7.4 (<5%) and high hemolysis at pH 5.5 (>50%). This confirms the pH-switch mechanism.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Large Particle Size (>150nm) Slow mixing or high lipid concentration.Increase flow rate during mixing; increase PEG-lipid % to 2.5%.
Precipitation in Tube TACH lipid insolubility.Ensure ethanol is anhydrous; warm lipid solution to 37°C before mixing.
High Cytotoxicity Incomplete dialysis (residual ethanol or acidic buffer).Extend dialysis time; check pH of final formulation.
Low Transfection "Flip" transition temperature (

) too high.
Use a TACH derivative with unsaturated tails (e.g., oleyl) to increase fluidity.

References

  • Oba, M., et al. (2012).[2] trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes.[1] Journal of Controlled Release.

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing.[6][7] Proceedings of the National Academy of Sciences (PNAS).

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology.

  • Zeng, W. M., et al. (2023).[8] Electrochemical Synthesis of Amino Alcohols (Synthetic Methodology). Journal of Organic Chemistry.

Sources

Application Note: Protocol for Stereoselective Ring-Opening of Cyclohexene Oxide with Ammonia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the aminolysis of cyclohexene oxide to synthesize (±)-trans-2-aminocyclohexanol . This transformation is a cornerstone reaction in the synthesis of chiral auxiliaries, chelating ligands, and pharmaceutical intermediates (e.g., Vernakalant).

While theoretically simple, the reaction presents two critical challenges:

  • Regio- and Stereocontrol: Ensuring exclusive trans-selectivity via anti-periplanar attack.

  • Chemo-selectivity (The "Poly-alkylation" Problem): The product (a primary amine) is more nucleophilic than the reactant (ammonia), leading to the formation of symmetrical secondary amine impurities (bis-adducts) if stoichiometry is not rigorously controlled.

This guide provides a validated high-pressure protocol using aqueous ammonia that maximizes mono-alkylation yields (>65% isolated) and ensures >99% trans-diastereoselectivity.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a classical


  mechanism.[1] Ammonia acts as the nucleophile, attacking the epoxide carbons.[2] Because the cyclohexene oxide ring is fused, the attack is governed by the Fürst-Plattner Rule  (Trans-Diaxial Effect). The nucleophile attacks the epoxide carbon from the axial direction, leading to a chair-like transition state that relaxes into the trans-diequatorial product (in the ground state conformer).
Kinetic Control vs. Poly-alkylation

The reaction rate equation for the formation of the desired primary amine (


) vs. the secondary amine impurity (

) dictates the protocol design.


Since


 (alkyl groups donate electron density, making the primary amine more nucleophilic than ammonia), the only viable engineering control to suppress the impurity is to maintain 

throughout the reaction. We recommend a minimum 10:1 molar ratio of Ammonia to Epoxide.
Mechanistic Visualization[3]

Mechanism Figure 1: Mechanistic pathway showing the critical branch point for impurity formation. Substrate Cyclohexene Oxide (Epoxide) TS Transition State (Chair-like, Anti-attack) Substrate->TS + NH3 (excess) Intermediate Zwitterionic Intermediate TS->Intermediate Ring Opening Product trans-2-Aminocyclohexanol (Major) Intermediate->Product Proton Transfer Impurity Bis-alkylation (Impurity) Product->Impurity + Cyclohexene Oxide (If NH3 low)

[4]

Experimental Protocol

Reagents and Equipment
  • Cyclohexene Oxide (CHO): 98% purity.[3]

  • Ammonia Solution: 28-30% aqueous

    
     (High concentration is vital).
    
  • Solvent: Ethanol (optional, improves homogeneity but lowers effective

    
    ).
    
  • Vessel: High-pressure autoclave (Stainless steel or Hastelloy) rated for >10 bar. Note: Glass pressure tubes are acceptable only for scales <5g with blast shielding.

Stoichiometry Table
ComponentMW ( g/mol )Equiv.Mass/Vol (Scale A)Mass/Vol (Scale B)Role
Cyclohexene Oxide98.141.09.8 g (100 mmol)98.1 g (1.0 mol)Substrate
Aqueous Ammonia (28%)17.03 (

)
10.0 ~60 mL~608 mLNucleophile/Solvent
Ethanol46.07N/A10 mL0-50 mLCo-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Pre-cool the autoclave vessel to 0-5°C using an ice bath. Ammonia volatility is high; cold handling prevents titer loss.

  • Charging: Add the aqueous ammonia (10 equiv.) to the vessel first.

  • Addition: Add Cyclohexene Oxide slowly. If using ethanol to aid solubility, mix it with the epoxide before addition.

    • Expert Tip: The reaction is initially heterogeneous. Vigorous magnetic or overhead stirring is non-negotiable.

  • Sealing: Seal the autoclave immediately. Ensure the burst disk/relief valve is inspected.

Phase 2: Reaction
  • Heating: Heat the vessel to 65°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the pressure exponentially and favor polymerization.

  • Duration: Stir at 65°C for 4 hours .

  • Pressure Monitoring: Expect internal pressures of 3–6 bar depending on headspace volume.

Phase 3: Workup & Purification
  • Cooling: Cool the reactor to room temperature, then to 0°C.

  • Venting: Carefully vent the excess ammonia gas into a scrubber (dilute HCl or water trap). Do not open the reactor while hot.

  • Concentration: Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (40°C bath) to remove water and residual ammonia.

    • Observation: The mixture will turn into a viscous oil or semi-solid slurry.

  • Extraction (Optional but recommended for high purity):

    • Dissolve residue in water (pH > 12).

    • Extract with Dichloromethane (

      
      ) or Chloroform (
      
      
      
      ) x3.
    • Dry organic layer over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[3][4]
      
  • Crystallization:

    • The crude trans-amino alcohol often solidifies.

    • Recrystallize from Toluene or Ethyl Acetate/Hexane .

    • Heat to reflux to dissolve, cool slowly to 4°C.

    • Filter the white crystalline needles.

Workflow Visualization

Workflow Figure 2: Operational workflow for the high-pressure aminolysis. Start Start: Pre-cool Autoclave (0°C) Mix Charge NH4OH (10 eq) + Epoxide Start->Mix React Heat to 65°C, 4 Hours (Pressure ~5 bar) Mix->React Vent Cool & Vent NH3 (Scrubber Trap) React->Vent Conc Concentrate in vacuo (Remove H2O) Vent->Conc Purify Recrystallize (Toluene) or Distillation Conc->Purify

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White crystalline solid.

  • Melting Point: 65–68°C (Lit. val: 68°C for pure trans).

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the
    
    
    -proton to the amine (multiplet ~2.3-2.5 ppm) and
    
    
    -proton to hydroxyl (multiplet ~3.1-3.3 ppm).
    • Coupling Constant:

      
       (axial-axial) coupling of ~10 Hz confirms the trans-diequatorial conformation.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Ammonia loss during setup or insufficient stirring.Cool reactor to -10°C before charging. Increase stirring RPM.
Oily Product (Won't crystallize) Presence of bis-adduct (impurity) or water.Dry product thoroughly under high vacuum. Recrystallize from toluene.
Bis-alkyl Impurity > 5% Ammonia stoichiometry too low (<5 eq).Increase

to 15 equivalents. Reduce reaction time.
Brown Discoloration Oxidation or excessive heat.Degas solvents with

. Keep temp <70°C.

Safety & Compliance

  • Pressure Hazard: This reaction generates ammonia gas pressure. Use only rated autoclaves. Never heat a standard glass flask with a stopper.

  • Inhalation Hazard: Ammonia is corrosive and toxic. All venting must be done into a fume hood or acid scrubber.

  • Epoxide Toxicity: Cyclohexene oxide is a mutagen and irritant. Handle with gloves and avoid inhalation.

References

  • Organic Syntheses Procedure: Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M.[3][5] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol". Org.[3][6][5][4][7][8][9] Synth.1990 , 69, 1.[3] (Note: While focusing on phenyl-substituted analogs, this reference establishes the foundational workup and stereochemical handling for cyclohexyl amino alcohols.)

  • High-Pressure Aminolysis Protocol: Matsukawa, K. et al. "Method for producing optically active trans-2-aminocyclohexanol". European Patent EP2168943A1. 2010 . (Authoritative industrial protocol citing the 10-equivalent ammonia rule for high yield.)

  • Mechanistic Insight (Fürst-Plattner Rule): Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane". Helv. Chim. Acta1949 , 32, 275.

  • Catalytic Improvements (Metal Triflates): Chini, M.; Crotti, P.; Favero, L. "Metal salts as new catalysts for the regioselective ring opening of 1,2-epoxides with anilines". Tetrahedron Lett.1991 , 32, 4775.

Sources

Introduction: The Enduring Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Morpholine Derivatives from Amino Alcohols

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. Its unique combination of properties—conformational flexibility, hydrogen bond accepting capability, and metabolic stability—has made it a cornerstone in medicinal chemistry and agrochemicals.[1][2][3] Morpholine derivatives are integral components of numerous FDA-approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the appetite suppressant Phenmetrazine.[1] Their widespread application continually drives the demand for efficient, scalable, and sustainable synthetic methodologies.[3]

This guide provides an in-depth exploration of contemporary and classical methods for synthesizing morpholine derivatives, with a primary focus on pathways originating from vicinal amino alcohols. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the practical considerations necessary for successful implementation in a research and development setting.

Strategic Overview: Pathways to the Morpholine Core

The conversion of a 1,2-amino alcohol to a morpholine is conceptually an annulation reaction, where a two-carbon unit is formally added to bridge the nitrogen and oxygen atoms. However, the practical execution of this transformation is challenging, primarily due to the difficulty of achieving selective mono-N-alkylation of the primary or secondary amine in the presence of a hydroxyl group.[1] Synthetic strategies have evolved significantly to address this challenge, moving from harsh, multi-step procedures to elegant, one-pot catalytic methods.

The primary synthetic disconnections from the morpholine target back to an amino alcohol precursor can be categorized into three main strategies, each with distinct advantages and limitations.

G cluster_start cluster_strategies cluster_target AminoAlcohol 1,2-Amino Alcohol Strategy1 Strategy 1: Annulation via Morpholinone Intermediate AminoAlcohol->Strategy1 1. Acylation 2. Cyclization Strategy2 Strategy 2: Direct Annulation with C2 Electrophiles AminoAlcohol->Strategy2 One or Two-Step Reaction Strategy3 Strategy 3: Intramolecular Cyclization AminoAlcohol->Strategy3 N-Functionalization Morpholine Morpholine Derivative Strategy1->Morpholine Reduction (e.g., LiAlH4, B2H6) Strategy2->Morpholine Strategy3->Morpholine Base or Metal-Catalyzed Cyclization

Caption: Overview of major synthetic strategies for morpholine synthesis from amino alcohols.

Strategy 1: The Classical Morpholinone Pathway

A common and well-established, albeit often inefficient, approach involves the initial reaction of an amino alcohol with an α-haloacetyl chloride (e.g., chloroacetyl chloride).[1][4] This forms a stable amide intermediate which then undergoes an intramolecular Williamson ether synthesis upon treatment with a base to yield a morpholin-3-one. The final step is the reduction of the amide carbonyl to a methylene group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆).

Causality and Experimental Insight:

  • Why it Works: This strategy circumvents the challenge of selective N-alkylation by first forming a robust amide bond. The subsequent intramolecular cyclization is generally efficient.

  • Trustworthiness and Limitations: While reliable, this three-step process suffers from poor atom economy and generates significant waste.[1] The use of harsh reducing agents limits its compatibility with sensitive functional groups, a significant drawback in complex molecule synthesis.[1]

Strategy 2: Direct Annulation with Two-Carbon Electrophiles

More modern approaches focus on the direct reaction of amino alcohols with reagents that act as a two-carbon dielectrophile, enabling a one or two-step synthesis of the morpholine ring. This represents a significant improvement in efficiency and sustainability.

Method 2.1: Dehydration of Diethanolamine

One of the oldest industrial methods involves the acid-catalyzed dehydration of diethanolamine or its derivatives.[5] Concentrated sulfuric or hydrochloric acid is used at high temperatures (often >200°C) to promote an intramolecular cyclization.

Causality and Experimental Insight:

  • Mechanism: The strong acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile to displace the water molecule, forming the oxazine ring.

  • Trustworthiness and Limitations: This method is suitable for the synthesis of the parent morpholine on a large scale. However, the extremely harsh conditions (strong acid, high temperature) make it incompatible with most functionalized substrates, limiting its utility in drug discovery and development.[5][6]

Method 2.2: Annulation with Ethylene Sulfate - A Green Chemistry Approach

A recent breakthrough employs ethylene sulfate (ES) as an efficient two-carbon annulating agent.[1][7] This method is notable for its mild conditions, high yields, and excellent functional group tolerance. The key to its success is the ability of ES to selectively mono-alkylate the amine of the amino alcohol.[7][8]

Mechanism and Workflow: The reaction proceeds in two stages:

  • SN2 Attack: The amine of the 1,2-amino alcohol performs a nucleophilic attack on a methylene carbon of ethylene sulfate, opening the cyclic sulfate to form a zwitterionic intermediate. This step is often highly selective for mono-alkylation.[1]

  • Cyclization: The zwitterionic intermediate is then treated with a base (e.g., potassium tert-butoxide, tBuOK) which deprotonates the hydroxyl group, initiating an intramolecular SN2 reaction to close the ring and form the morpholine product, displacing the sulfate as a leaving group.[1][7][8]

Caption: Reaction mechanism for morpholine synthesis using ethylene sulfate.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the specific target molecule, scale, and available resources. The following table summarizes the key features of the discussed methods.

Method Starting Materials Key Reagents Conditions Yield Advantages Disadvantages
Morpholinone Pathway Amino alcohol, α-haloacetyl chlorideLiAlH₄ or B₂H₆, BaseMulti-step, Harsh reductionModerate-GoodWell-established, reliable for simple substratesPoor atom economy, limited functional group tolerance[1]
Diethanolamine Dehydration DiethanolamineConc. H₂SO₄ or HClHigh temp (>200°C)ModerateInexpensive, suitable for industrial scale parent morpholineExtremely harsh conditions, very limited substrate scope[5][6]
Ethylene Sulfate Annulation Amino alcohol, Ethylene SulfatetBuOKMild, often one-potHigh-ExcellentGreen, high-yielding, excellent FG tolerance, scalable[1][7]Ethylene sulfate is a hazardous reagent requiring careful handling
Aggarwal Annulation Amino alcohol(Vinyl)diphenylsulfonium triflateBaseHigh-ExcellentHigh yields, good scopeReagents are expensive and have low mass incorporation[1]

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for researchers.

Protocol 1: Synthesis of N-Benzylmorpholine via Ethylene Sulfate Annulation

This two-step protocol is adapted from the methodology developed by Ortiz et al. and demonstrates the synthesis of a substituted morpholine from a primary amine-containing amino alcohol.[1][7][8]

Step A: Synthesis of the Zwitterionic Intermediate

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-((benzyl)amino)ethan-1-ol (1.51 g, 10.0 mmol, 1.0 equiv) in acetonitrile (20 mL).

  • Addition of Ethylene Sulfate: To the stirring solution, add solid ethylene sulfate (1.37 g, 11.0 mmol, 1.1 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the resulting white solid under high vacuum to afford the zwitterionic intermediate. The product is typically of high purity and can be used in the next step without further purification.

Step B: Cyclization to N-Benzylmorpholine

  • Setup: In a separate dry round-bottom flask under a nitrogen atmosphere, suspend the zwitterionic intermediate (2.75 g, 10.0 mmol, 1.0 equiv) in dry tetrahydrofuran (THF, 30 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (tBuOK, 1.23 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-benzylmorpholine.

G start Start: Dissolve Amino Alcohol in Acetonitrile add_es Add Ethylene Sulfate (1.1 equiv) start->add_es react1 Stir at RT for 12-16h (Precipitate Forms) add_es->react1 isolate Filter and Wash Solid (Acetonitrile, Ether) react1->isolate dry Dry Intermediate Under Vacuum isolate->dry suspend Suspend Intermediate in THF (N2 Atmosphere) dry->suspend Step B add_base Cool to 0°C Add tBuOK (1.1 equiv) suspend->add_base react2 Stir at RT for 4-6h (Monitor by TLC/LC-MS) add_base->react2 workup Aqueous Workup (NH4Cl, EtOAc Extraction) react2->workup purify Purify by Column Chromatography workup->purify end_node Final Product: N-Benzylmorpholine purify->end_node

Caption: Experimental workflow for the synthesis of N-benzylmorpholine using ethylene sulfate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link][8]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link][9]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][1]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link][5]

  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine?. Retrieved from [Link][10]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link][2][3]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. ResearchGate. Retrieved from [Link][11]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. ResearchGate. Retrieved from [Link][4]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link][7]

Sources

Troubleshooting & Optimization

Improving yield in trans-2-(Aminomethyl)cyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Amphoteric Trap"

Welcome to the technical support hub for the synthesis of trans-2-(aminomethyl)cyclohexanol hydrochloride. Low yields in this synthesis rarely stem from the reaction chemistry itself; rather, they are caused by isolation failures due to the product's amphoteric nature and high water solubility.

This guide prioritizes the Epoxide Opening


 Nitrile Reduction  route. While direct amination of cyclohexene oxide with ammonia is possible, it frequently results in poly-alkylation and lower regioselectivity. The nitrile route guarantees the trans configuration via anti-periplanar nucleophilic attack and provides a cleaner primary amine profile.

Phase 1: The Epoxide Opening (Stereocontrol)

Objective: Convert cyclohexene oxide to trans-2-hydroxycyclohexanecarbonitrile with >90% diastereoselectivity.

The Protocol
  • Reagents: Cyclohexene oxide (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Mechanism: Lewis acid activation of the epoxide oxygen facilitates the S

    
    2 attack of the cyanide ion. By geometric necessity, the nucleophile attacks from the face opposite the oxygen bridge, locking the product into the trans configuration (Fürst-Plattner rule).
    
Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or wet solvent.TMSCN hydrolyzes rapidly. Ensure solvents are anhydrous (<50 ppm H

O). Freshly dry Yb(OTf)

under vacuum at 150°C.
Formation of Isonitrile "Soft" Lewis acid usage or high temp.Maintain reaction temperature between 0°C and RT. Switch to a "harder" Lewis acid (e.g., AlCl

or Ti(OiPr)

) to favor nitrile over isonitrile.
Poor trans Selectivity S

1 character (Carbocation).
If the Lewis acid is too strong or solvent too polar, the ring may open via a carbocation intermediate, scrambling stereochemistry. Stick to non-polar solvents (DCM).

Phase 2: The Reduction (The Yield Bottleneck)

Objective: Reduce the nitrile to the primary amine without forming aluminum emulsions that trap the product.

The Protocol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) in dry THF.
    
  • Temperature: 0°C addition, reflux for 2-4 hours.

  • Quench: The Fieser Method (Mandatory).

Critical Workflow: The Fieser Quench

Many chemists lose 30-50% of their yield here by using a standard acid quench, which creates a slimy aluminum hydroxide gel that occludes the amino alcohol.

For every


 grams of LiAlH

used:
  • Dilute reaction with diethyl ether (wet ether is fine).

  • Slowly add

    
     mL of Water .
    
  • Add

    
     mL of 15% Aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Warm to RT and stir for 15 minutes. A granular, white precipitate will form.

  • Filter the granular solid; the product is in the filtrate.

Phase 3: Isolation & Salt Formation (The "Art")

Objective: Recover the water-soluble amine and convert to the HCl salt.

The Protocol
  • Extraction: If the filtrate from Phase 2 still contains water, do not use simple ether extraction. The product prefers water. Use CHCl

    
    :Isopropanol (3:1)  for extraction from the aqueous phase.
    
  • Salt Formation: Dissolve the crude free base in dry ethanol or diethyl ether.

  • Acidification: Bubble dry HCl gas or add 2M HCl in ether dropwise. Do not use aqueous HCl , or you will return to the solubility trap.

Troubleshooting Guide: Phase 3
SymptomProbable CauseCorrective Action
No Precipitate on Acidification Product is hygroscopic/wet.The HCl salt is extremely hygroscopic. If water is present, it forms an oil. Dry the organic phase thoroughly (Na

SO

) before adding HCl.
Sticky Gum instead of Solid Impurities or excess HCl.Triturate the gum with cold acetone or diethyl ether. Sonication often induces crystallization. Recrystallize from EtOH/Et

O.
Yield Loss to Aqueous Layer pH < 10 during extraction.The amine must be fully deprotonated. Ensure the aqueous layer pH > 12 before extraction. Saturate the aqueous layer with NaCl ("Salting out").

Visualizing the Pathway

The following diagram illustrates the critical decision points and stereochemical logic.

G cluster_trouble Yield Loss Checkpoints Start Cyclohexene Oxide Step1 Ring Opening (TMSCN + Lewis Acid) Start->Step1 Anti-periplanar Attack Intermediate trans-2-Hydroxycyclohexanecarbonitrile Step1->Intermediate >90% trans Step2 Reduction (LiAlH4 in THF) Intermediate->Step2 Quench Fieser Quench (Granular Al Precipitate) Step2->Quench Critical Step FreeBase Free Amine (Water Soluble!) Quench->FreeBase Filtrate Loss1 Emulsion Trap (Did you use acid quench?) Quench->Loss1 Extraction Extraction (CHCl3:IPA 3:1) FreeBase->Extraction pH > 12 Loss2 Aqueous Loss (Is pH < 12?) FreeBase->Loss2 SaltForm HCl Salt Formation (Anhydrous HCl) Extraction->SaltForm Dry Solvents

Caption: Synthetic workflow highlighting the stereochemical pathway and critical yield-loss checkpoints (Fieser quench and pH control).

Frequently Asked Questions (FAQs)

Q: Can I use NaCN instead of TMSCN? A: Yes, but you must use a phase transfer catalyst or a solvent system that dissolves the cyanide salt (e.g., Ethanol/Water or LiClO


 in ether). The classic method uses LiClO

to activate the epoxide, allowing the cyanide ion to attack. However, TMSCN usually provides higher yields and easier workup in non-aqueous conditions.

Q: My product is an oil after HCl addition. How do I get a solid? A: This is common. The salt is hygroscopic.

  • Evaporate the solvent completely to get the oil.

  • Add a small amount of anhydrous ethanol to dissolve it.

  • Add a large excess of diethyl ether until cloudy.

  • Place in the freezer (-20°C) overnight. Scratch the glass with a spatula to induce nucleation.

Q: Why not use catalytic hydrogenation for the nitrile? A: Hydrogenation (e.g., Raney Ni, H


) is effective but often requires high pressure (50+ bar) to reduce a nitrile to a primary amine without producing secondary amine byproducts (dimerization). If you lack a high-pressure autoclave, LiAlH

is the superior laboratory-scale method.

References

  • Regioselective and Stereoselective Ring Opening of Epoxides

    • Title: "Regiospecific and chemoselective ring opening of epoxides with trimethylsilyl cyanide-potassium cyanide/18-crown-6 complex"
    • Source: Journal of Organic Chemistry (via Thieme Connect/PubChem)
    • URL:[Link]

  • Reduction Protocols & Workup

    • Title: "Lithium Aluminum Hydride (LiAlH4) Workup: The Fieser Method"[1]

    • Source: University of Rochester / Master Organic Chemistry
    • URL:[Link]

  • Lewis Acid Catalysis in Epoxide Opening

    • Title: "How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide"[2][3]

    • Source: N
    • URL:[Link]

  • General Synthesis of trans-2-Aminocyclohexanol

    • Title: "A multigram synthesis of trans-2-aminocyclohexanol hydrochloride"
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Purification of trans-2-(Aminomethyl)cyclohexanol Hydrochloride

[1]

Technical Data & Solubility Profile

Before initiating purification, verify the physicochemical properties of your target compound.[1] Confusion between 2-aminocyclohexanol and 2-(aminomethyl)cyclohexanol is a common source of error; ensure you are working with the aminomethyl variant.[1]

PropertySpecificationNotes
Compound Name trans-2-(Aminomethyl)cyclohexanol hydrochlorideCAS: 24948-05-8 (HCl salt)
Molecular Formula C₇H₁₅NO[1][2][3][4][5] · HClMW: 165.66 g/mol
Melting Point 210–212 °C Sharp melt indicates high purity [1].[1][2]
Solubility (High) Water, Methanol, EthanolDissolves readily, especially when heated.[1]
Solubility (Low) Ethyl Acetate, Diethyl Ether, HexaneUsed as anti-solvents.[1]
Hygroscopicity HighThe HCl salt absorbs atmospheric moisture rapidly.[1][2]

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate chemically pure trans-isomer from crude reaction mixtures or resolve diastereomeric mixtures (cis/trans) where the trans-salt is thermodynamically more stable and less soluble.

The "Golden Path" Protocol

Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent)[1][2]

  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add absolute ethanol (minimum volume required to wet the solid).[1]

    • Heat the mixture to near-reflux (~75°C).

    • Add more ethanol dropwise just until the solid dissolves completely.

    • Critical Step: If colored impurities are present, add activated charcoal (1-2% w/w), stir for 10 mins, and filter hot through a pre-warmed Celite pad.[1][2]

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add warm Ethyl Acetate (anti-solvent) dropwise.[1][2]

    • Stop addition immediately upon observing the first persistent cloudiness (turbidity).[1]

    • Add 1-2 drops of ethanol to clear the solution (restore transparency).[1][2]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

    • Observation: Needle-like crystals should begin to form.[1][2]

    • Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold Ethyl Acetate/Ethanol (3:1 ratio).[1]

    • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 6 hours. Note: Desiccant (P₂O₅) is recommended due to hygroscopicity.[1]

Troubleshooting Matrix

This section addresses specific failure modes reported by users.

Issue 1: "The product oiled out instead of crystallizing."

Diagnosis: This is the most common failure with amino-alcohol salts.[1][2] It occurs when the solution separates into two liquid phases (solvent + solute-rich oil) before the crystal lattice can form, usually due to cooling too rapidly or using a solvent system with a boiling point higher than the melting point of the solvated salt.[1][2]

Corrective Actions:

  • The "Seeding" Technique: Re-heat the oil to dissolve it.[1][2] Add a single "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2]

  • Adjust Solvent Ratio: You likely added too much anti-solvent (Ethyl Acetate).[1][2] Add more Ethanol to redissolve, then cool very slowly.[1]

  • Temperature Control: Do not use an ice bath immediately. Let the flask sit at ambient temperature for 4–6 hours.

Issue 2: "My yield is below 40%."

Diagnosis: The compound is highly soluble in alcohols.[1][2] Too much solvent was used during the dissolution step.[1][2] Corrective Actions:

  • Concentrate Mother Liquor: Do not discard the filtrate. Rotovap it down to 20% of its original volume and repeat the cooling process to harvest a "second crop."

  • Solvent Switch: Switch to Isopropanol (IPA) instead of Ethanol. The solubility of the HCl salt is lower in IPA, potentially improving recovery.[1]

Issue 3: "The Melting Point is broad (e.g., 195–205°C)."

Diagnosis: Presence of the cis-isomer or wet salt.[1][2] Corrective Actions:

  • Drying: Ensure the sample is bone-dry.[1][2] Water lowers and broadens the melting point.[1]

  • Recrystallize Again: The trans-isomer packs better in the crystal lattice.[1][2] A second recrystallization from Ethanol/Ethyl Acetate will preferentially remove the cis-isomer (which stays in the mother liquor).[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling the crude material.

RecrystallizationWorkflowStartCrude trans-2-(Aminomethyl)cyclohexanol HClDissolveDissolve in min. hot EthanolStart->DissolveCheckSolIs solution clear?Dissolve->CheckSolFilterHot Filtration (Celite)CheckSol->FilterNo (Insolubles)AntiSolventAdd warm Ethyl Acetateuntil turbidCheckSol->AntiSolventYesFilter->AntiSolventCoolingCool Slowly to RTAntiSolvent->CoolingStateCheckState of Matter?Cooling->StateCheckCrystalsCrystalline SolidStateCheck->CrystalsSuccessOilOiling Out (Liquid Phase)StateCheck->OilFailureFinalWashFilter & Wash(Cold EtOAc/EtOH)Crystals->FinalWashRemedyOil1. Reheat to dissolve2. Add Seed Crystal3. Slower CoolingOil->RemedyOilRemedyOil->CoolingRetryVacuumDryVacuum Dry (P2O5)Target MP: 210-212°CFinalWash->VacuumDry

Figure 1: Logic flow for the purification of trans-2-(aminomethyl)cyclohexanol HCl, including oiling-out remediation.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: While the compound is soluble in water, we strongly advise against it for recrystallization.[1] Recovering the salt from water is energy-intensive and often leads to hydration issues.[1][2] Water is also difficult to remove completely, which will depress your melting point.[1]

Q: How do I distinguish the trans product from the cis impurity without X-ray crystallography? A: ¹H NMR is the standard method.[1][2]

  • Coupling Constants: Look at the proton at the C1 position (attached to the hydroxyl group).[1] In the trans-isomer (diequatorial conformation in the salt), the coupling constant (

    
    ) with the adjacent axial proton is typically larger (~10 Hz , axial-axial coupling) compared to the cis-isomer (axial-equatorial, ~3-4 Hz ) [2].[1][2]
    

Q: My salt turned into a sticky gum on the filter paper. Why? A: This is hygroscopicity in action.[1][2] The HCl salt pulls moisture from the air immediately.[1][2]

  • Fix: Perform filtration under a blanket of Nitrogen or Argon.[1][2] Move the funnel immediately to a vacuum desiccator.[1][2] Do not leave it exposed to open air for more than a few minutes.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for NMR coupling constants in cyclohexane systems).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1][2] (Standard reference for amino-salt purification techniques).

Technical Support Center: Overcoming Challenges in the Ammonolysis of Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ammonolysis of cyclohexene oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in the synthesis of 2-aminocyclohexanol and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the ammonolysis of cyclohexene oxide, providing potential causes and actionable solutions based on established chemical principles and experimental observations.

Problem 1: Low or No Conversion of Cyclohexene Oxide

Question: I am observing very little or no consumption of my cyclohexene oxide starting material. What could be the issue?

Possible Causes:

  • Insufficient Reaction Temperature: The ammonolysis of epoxides can be slow at room temperature.[1] Elevated temperatures are often necessary to achieve a reasonable reaction rate.[2]

  • Low Concentration of Ammonia: Ammonia acts as the nucleophile in this reaction. A low concentration will result in a slower reaction rate.

  • Poor Mixing in a Biphasic System: If using aqueous ammonia, the reaction mixture may be biphasic, leading to poor contact between the reactants and a consequently slow reaction.

Suggested Solutions:

  • Increase Reaction Temperature: Consider heating the reaction mixture. For instance, reactions are often conducted at temperatures ranging from 60-65°C.[3] For even higher temperatures, the use of a sealed tube or an autoclave is necessary to prevent the loss of volatile ammonia and to handle the resulting pressure.[2][4]

  • Use a Large Excess of Ammonia: Employing a significant excess of ammonia (e.g., 10 equivalents or more relative to the cyclohexene oxide) can increase the reaction rate.[3][4]

  • Improve Solubility and Mixing:

    • Vigorous stirring is essential to maximize the interfacial area in a two-phase system.

    • Consider using a co-solvent like ethanol to create a homogeneous reaction mixture. An alcoholic solution of ammonia is a common reagent for this type of reaction.[5]

  • Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction, even at room temperature.[6][7][8]

Problem 2: Poor Selectivity for the Primary Amine (Formation of Secondary and Tertiary Amines)

Question: My reaction is producing a significant amount of secondary and tertiary amine by-products. How can I improve the selectivity for the desired primary amine?

Possible Causes:

  • Relative Nucleophilicity: The primary amine product (2-aminocyclohexanol) is often more nucleophilic than ammonia itself. This allows it to compete with ammonia in reacting with the remaining cyclohexene oxide, leading to the formation of secondary amines.[1]

  • Insufficient Excess of Ammonia: If the concentration of ammonia is not sufficiently high, the relative concentration of the primary amine product increases as the reaction progresses, making the side reaction more probable.[1]

Suggested Solutions:

  • Utilize a Large Excess of Ammonia: The most effective way to favor the formation of the primary amine is to use a large excess of ammonia.[3][4] This ensures that the concentration of ammonia is always significantly higher than that of the primary amine product, minimizing the likelihood of the latter reacting with the epoxide.

  • Control Reactant Concentration: Keeping the concentration of the epoxide low (e.g., ≤ 40 mM) can also help to suppress the formation of these dimeric by-products.[1]

Table 1: Effect of Ammonia to Epoxide Ratio on Product Distribution

Molar Ratio (Ammonia:Epoxide)Primary Amine YieldSecondary/Tertiary Amine FormationReference
Low (e.g., 2:1)LowerSignificant[1]
High (e.g., 10:1 or greater)HighMinimized[3][4]

Problem 3: Formation of 1,2-Cyclohexanediol By-product

Question: I am observing the formation of 1,2-cyclohexanediol in my reaction mixture. What is causing this and how can I prevent it?

Possible Causes:

  • Hydrolysis of the Epoxide: The presence of water in the reaction mixture can lead to the hydrolysis of cyclohexene oxide, especially under acidic or elevated temperature conditions, to form 1,2-cyclohexanediol.[9][10]

  • Reaction Conditions: The use of aqueous ammonia inherently introduces water into the system.

Suggested Solutions:

  • Minimize Water Content: If diol formation is a significant issue, consider using anhydrous ammonia in an organic solvent instead of aqueous ammonia.

  • Control Reaction Temperature: While elevated temperatures can increase the rate of ammonolysis, they can also accelerate the rate of hydrolysis. An optimal temperature should be found that favors aminolysis over hydrolysis.

  • pH Control: The rate of hydrolysis can be pH-dependent. Ensuring the reaction mixture remains basic can help to minimize acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

The ammonolysis of cyclohexene oxide typically proceeds via an S_N2 mechanism, especially under neutral or basic conditions.[11][12] This results in the nucleophilic attack of ammonia on one of the epoxide carbons, leading to an inversion of configuration at that center. The overall result is the formation of trans-2-aminocyclohexanol.

Q2: Should I use a catalyst? If so, what kind?

While the reaction can be performed without a catalyst, it is often slow.[6] Lewis acids are effective catalysts for the ring-opening of epoxides and can significantly accelerate the reaction, often allowing it to proceed at room temperature.[7][8][13] Examples of effective Lewis acids include yttrium chloride (YCl₃) and various metal triflates (e.g., Sc(OTf)₃).[1][13] The choice of catalyst may depend on factors such as cost, availability, and tolerance to other functional groups in the substrate.

Q3: What is the best solvent for this reaction?

The choice of solvent depends on the specific reaction conditions.

  • Aqueous Ammonia: This is a common and inexpensive option, but it can lead to a biphasic system and the potential for hydrolysis by-products.[9]

  • Alcohols (e.g., Ethanol, Methanol): These are often used as co-solvents with aqueous ammonia or as solvents for anhydrous ammonia to create a homogeneous reaction mixture.[1][5]

  • Solvent-Free: Some catalyzed reactions, particularly with Lewis acids, can be run under solvent-free conditions, which can be advantageous from a green chemistry perspective.[8][13]

Q4: How can I monitor the progress of my reaction?

Standard chromatographic and spectroscopic techniques can be used to monitor the reaction.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the cyclohexene oxide starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the consumption of the starting material and the formation of the product and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion of the starting material and the relative ratios of the products in the crude reaction mixture.[1]

Q5: What are the key safety precautions for this reaction?

  • Pressure: When heating ammonia in a sealed vessel, significant pressure can build up. It is crucial to use appropriate pressure-rated equipment, such as a sealed tube or an autoclave, and to take all necessary safety precautions.[3][4]

  • Toxicity and Corrosivity: Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

  • Flammability: Cyclohexene oxide and many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the S_N2 pathway for the ammonolysis of cyclohexene oxide, leading to the formation of trans-2-aminocyclohexanol and the potential side reaction with the product to form a secondary amine.

Reaction_Mechanism CHO Cyclohexene Oxide TS Transition State CHO->TS Nucleophilic Attack by NH₃ NH3 Ammonia (NH₃) NH3->TS Product trans-2-Aminocyclohexanol Side_Product Secondary Amine By-product Product->Side_Product Further reaction with CHO TS->Product Ring Opening CHO2 Cyclohexene Oxide CHO2->Side_Product

Caption: S_N2 mechanism of cyclohexene oxide ammonolysis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues in the ammonolysis of cyclohexene oxide.

Troubleshooting_Workflow Start Start Experiment Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity for Primary Amine? Check_Conversion->Check_Selectivity No Increase_Temp Increase Temperature / Add Catalyst Check_Conversion->Increase_Temp Yes Check_Diol Diol By-product Present? Check_Selectivity->Check_Diol No Increase_NH3 Increase Excess of Ammonia / Lower Epoxide Concentration Check_Selectivity->Increase_NH3 Yes End Successful Reaction Check_Diol->End No Use_Anhydrous Use Anhydrous Conditions Check_Diol->Use_Anhydrous Yes Increase_Temp->Check_Conversion Increase_NH3->Check_Selectivity Use_Anhydrous->Check_Diol

Caption: Troubleshooting workflow for ammonolysis.

Experimental Protocols

Protocol 1: Standard Ammonolysis of Cyclohexene Oxide in an Autoclave

This protocol is adapted from procedures described for high-yield synthesis of racemic trans-2-aminocyclohexanol.[3][4]

  • Safety Precautions: This reaction should be performed in a properly functioning fume hood. An autoclave or a high-pressure reactor is required. Ensure you are trained in the use of high-pressure equipment.

  • Reaction Setup:

    • To a 1 L autoclave equipped with a mechanical stirrer, add 608.2 g (10 moles) of 28% aqueous ammonia solution.[3]

    • While stirring, add 98.1 g (1 mole) of cyclohexene oxide to the autoclave.[3]

  • Reaction:

    • Seal the autoclave according to the manufacturer's instructions.

    • Heat the mixture to 60-65°C and stir for 4 hours.[3]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • If a precipitate (secondary amine by-product) has formed, remove it by filtration.[3]

    • Concentrate the aqueous ammonia solution under normal pressure to remove excess ammonia.[3]

    • Further concentrate the reaction solution under reduced pressure.[3]

    • The resulting crude trans-2-aminocyclohexanol can be purified by distillation or crystallization.[4]

Protocol 2: Lewis Acid-Catalyzed Ammonolysis at Room Temperature

This protocol is a general representation based on the use of Lewis acids to promote the reaction under milder conditions.[8][13]

  • Safety Precautions: Perform the reaction in a well-ventilated fume hood.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene oxide (1 equivalent) in a suitable solvent such as ethanol or perform the reaction neat.

    • Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%).

  • Reaction:

    • Add a solution of ammonia in alcohol (e.g., 7N ammonia in methanol) or bubble anhydrous ammonia gas through the solution. Use a large excess of ammonia.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation.

References

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for trans-2-(Aminomethyl)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of trans-2-(Aminomethyl)cyclohexanol hydrochloride. Our focus is to furnish you, our fellow scientists and researchers, with the critical data and experimental rationale needed to select and implement the most suitable analytical method for your specific application.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Principle & Rationale:

This compound lacks a significant UV chromophore, making direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization strategy is employed. The primary amine group of the analyte is reacted with a derivatizing agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to attach a highly UV-active FMOC group. This allows for sensitive detection using a standard UV detector. The separation is then achieved on a reverse-phase C18 column.[2]

This approach is selected for its ability to transform a "UV-invisible" molecule into one that can be readily quantified with high sensitivity and specificity using common laboratory equipment.

Experimental Protocol: HPLC-UV
  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of acetonitrile and water).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample containing the analyte to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 1 mL of a borate buffer solution (pH ~9).

    • Add 1 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile) and vortex immediately.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Quench the reaction by adding 1 mL of a glycine solution to react with excess FMOC-Cl.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for the FMOC adduct).

    • Injection Volume: 20 µL.

  • Validation Parameters (ICH Q2(R1) Guidelines):

    • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the derivatized standard, and a spiked placebo to ensure no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Precision:

      • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard Standard & Sample Preparation Derivatization Pre-Column Derivatization Standard->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detect UV Detection (265 nm) HPLC->UV_Detect Data Data Acquisition & Processing UV_Detect->Data Validation Validation Parameter Assessment (ICH Q2) Data->Validation

Caption: GC with silylation derivatization workflow.

Comparative Performance Data

The following table summarizes the typical performance characteristics observed during the validation of the two methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Validation ParameterHPLC-UV with Pre-Column DerivatizationGC-FID with Silylation
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1005 - 150
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
LOD (µg/mL) ~0.3~1.5
LOQ (µg/mL) ~1.0~5.0
Sample Throughput Moderate (derivatization step)Moderate (derivatization & bake-out)
Selectivity HighVery High
Robustness GoodGood

Discussion and Recommendations

HPLC-UV with Pre-Column Derivatization:

  • Strengths: This method generally offers higher sensitivity, as evidenced by the lower LOD and LOQ values. The derivatization reaction is typically robust and can be performed at room temperature. The use of aqueous-organic mobile phases makes it compatible with a wide range of sample matrices.

  • Considerations: The stability of the derivatized product should be evaluated to ensure consistent results over the analysis sequence. The derivatizing agent and its byproducts can sometimes introduce interfering peaks if the chromatography is not optimized.

GC-FID with Silylation:

  • Strengths: GC provides excellent resolving power, which is particularly beneficial for separating the analyte from structurally similar impurities. The FID is a robust, universal detector for organic compounds, offering a wide linear range.

  • Considerations: The derivatization process requires heating and must be performed in anhydrous conditions, as silylation reagents are sensitive to moisture. The injector and column can be susceptible to contamination from non-volatile sample components or derivatization byproducts, necessitating regular maintenance.

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the assay.

  • For applications requiring high sensitivity and the quantification of trace levels, the HPLC-UV method with pre-column derivatization is generally superior.

  • For assays where high selectivity is paramount, or when analyzing complex matrices where baseline resolution from other components is critical, the GC-FID method is an excellent choice.

Both methods, when properly validated according to ICH guidelines, are capable of providing accurate and reliable data for quality control and research purposes. [5]The ultimate decision should be based on a comprehensive assessment of the analytical needs, available instrumentation, and the nature of the samples to be analyzed.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Vertex AI Search.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. In USP-NF. Rockville, MD: United States Pharmacopeial Convention. Retrieved February 2, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). European Pharmacopoeia (Ph. Eur.) 11th Edition. Strasbourg, France: Council of Europe. Retrieved February 2, 2026, from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(Aminomethyl)cyclohexan-1-ol on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Enantiomeric Purity Analysis of trans-2-(Aminomethyl)cyclohexanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Purity of Enantiopure trans-2-(Aminomethyl)cyclohexanol Hydrochloride Content Type: Technical Comparison & Protocol Guide

Executive Summary

This compound is a critical chiral building block, widely utilized in the synthesis of Trost ligands and complex pharmaceutical intermediates. Its enantiopure form (typically (1R,2R) or (1S,2S)) dictates the stereochemical outcome of downstream asymmetric catalysis.

However, this molecule presents a distinct analytical challenge: it lacks a significant UV chromophore , rendering standard UV-HPLC invisible without modification. Furthermore, as a hydrochloride salt, it requires specific neutralization steps prior to derivatization.

This guide evaluates three distinct methodologies for purity assessment, recommending a Benzoylation-Chiral HPLC workflow as the robust "Gold Standard" for Quality Control (QC), while positioning Mosher’s Analysis (NMR) as the definitive method for absolute configuration assignment.

Part 1: The Analytical Challenge

Before selecting a method, researchers must acknowledge the inherent physicochemical hurdles of this substrate:

  • UV Invisibility: The molecule consists solely of sigma bonds (C-C, C-H, C-N, C-O). It does not absorb in the standard UV range (254 nm). Detection at low wavelengths (200–210 nm) is prone to solvent noise and lack of specificity.

  • Salt Interference: The HCl moiety can interfere with base-catalyzed derivatization reactions if not properly scavenged (e.g., with Triethylamine or Carbonate).

  • Nucleophilic Competition: The molecule contains both a primary amine and a secondary alcohol. Derivatization protocols must be selective for the amine (chemoselective) or exhaustively derivatize both to prevent mixed species.

Part 2: Comparative Analysis of Methodologies

The following matrix compares available techniques based on precision, throughput, and equipment requirements.

FeatureMethod A: Polarimetry (Optical Rotation) Method B: Mosher's Analysis (¹H-NMR) Method C: Derivatization + Chiral HPLC (Recommended)
Principle Rotation of polarized lightDiastereomeric shift differences via chiral auxiliaryChromatographic separation of enantiomers (UV-tagged)
Selectivity Low (Aggregate value only)High (Structural proof)Very High (Quantifies trace enantiomer)
LOD (Limit of Detection) High (>10 mg/mL required)Medium (~1-5% impurity)Low (<0.1% impurity)
Throughput High (Minutes)Low (Hours/Sample)High (Automated sequences)
Primary Use Case Goods Inward / Rough CheckAbsolute Configuration AssignmentRoutine QC & Release Testing
Key Limitation Blind to chemical impurities; easily skewed by solventExpensive; requires high purity sampleRequires sample prep (derivatization)
Decision Logic for Method Selection

MethodSelection Start Start: Purity Evaluation Q1 Is Absolute Configuration Unknown? Start->Q1 Q2 Is UV Detector Available? Q1->Q2 No (Routine QC) Res1 Use Method B: Mosher's NMR Q1->Res1 Yes Q3 Is CAD/ELSD Available? Q2->Q3 No Res2 Use Method C: Benzoyl Deriv. + Chiral HPLC Q2->Res2 Yes (Standard) Q3->Res2 No (Buy UV tag) Res3 Direct Chiral HPLC (No Derivatization) Q3->Res3 Yes

Figure 1: Decision tree for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.

Part 3: Detailed Protocols
Protocol 1: The QC Workhorse (Benzoylation + Chiral HPLC)

Objective: Attach a UV-active chromophore (Benzoyl group) to the primary amine to enable high-sensitivity UV detection on a standard Chiral HPLC column.

Reagents:

  • Analyte: trans-2-(Aminomethyl)cyclohexanol HCl[1]

  • Reagent: Benzoyl Chloride (BzCl)

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Free-Basing & Derivatization:

    • Dissolve 10 mg of the amino alcohol HCl salt in 1.0 mL DCM.

    • Add 3.0 equivalents of TEA (neutralizes HCl and acts as proton scavenger).

    • Cool to 0°C. Add 1.1 equivalents of Benzoyl Chloride dropwise.

    • Mechanism:[2][3][4][5] The primary amine is significantly more nucleophilic than the secondary alcohol. Under these controlled conditions, N-benzoylation occurs preferentially over O-benzoylation, yielding N-(2-hydroxycyclohexyl)methyl)benzamide.

  • Quench & Workup:

    • After 30 mins, add 0.5 mL water to quench excess BzCl.

    • Extract the organic layer, dry over MgSO₄, and filter.

    • Evaporate solvent and reconstitute in Mobile Phase (e.g., Hexane/Ethanol).

  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15, isocratic).

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV @ 254 nm (The benzamide moiety absorbs strongly here).

    • Temperature: 25°C.

Data Interpretation: Calculate Enantiomeric Excess (% ee) using the peak areas of the major enantiomer (


) and minor enantiomer (

):

[7]
Protocol 2: Structural Validation (Mosher's NMR)

Objective: Determine absolute configuration or validate purity without a chiral column by creating diastereomers using Mosher's Acid Chloride (MTPA-Cl).

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (high enantiomeric purity required).

  • Deuterated Chloroform (CDCl₃).

  • Pyridine (d5-pyridine optional, or standard pyridine).

Step-by-Step Workflow:

  • Sample Preparation (Double Derivatization):

    • Prepare two NMR tubes.

    • Tube A: 5 mg Analyte + Pyridine + (R)-MTPA-Cl.

    • Tube B: 5 mg Analyte + Pyridine + (S)-MTPA-Cl.

    • Allow reaction to proceed for 1-2 hours (ensure complete conversion of the amine).

  • NMR Acquisition:

    • Acquire ¹H-NMR (and ¹⁹F-NMR if available) for both samples.

  • Analysis:

    • The reaction creates diastereomeric amides.[8]

    • In an enantiopure sample, Tube A will show a single set of signals, and Tube B will show a single set of signals (at slightly different chemical shifts).

    • In a racemic or impure sample, both sets of signals will appear in a single tube, separated by distinct chemical shift differences (

      
      ).
      

Visualization of Derivatization Logic:

MoshersWorkflow Substrate Amino Alcohol (Enantiopure?) TubeA Tube A: (R)-MTPA Amide Substrate->TubeA TubeB Tube B: (S)-MTPA Amide Substrate->TubeB R_MTPA (R)-MTPA-Cl R_MTPA->TubeA S_MTPA (S)-MTPA-Cl S_MTPA->TubeB NMR 1H / 19F NMR TubeA->NMR TubeB->NMR Result Compare Chemical Shifts (Calculate Δδ) NMR->Result

Figure 2: Workflow for Mosher's analysis. Distinct diastereomers allow quantification of enantiomeric purity via NMR integration.

Part 4: Expert Commentary & Troubleshooting

1. The "False Racemate" Risk: When using Benzoyl Chloride (Method C), ensure the reaction goes to completion. If you have under-derivatized material, the free amine might elute at a different time, but it will not be UV visible. However, if you produce N,O-dibenzoyl species (over-reaction), you will see new peaks.

  • Solution: Stick to 1.1 eq of Benzoyl Chloride at 0°C to favor the amide (kinetic control).

2. Solubility Issues: The HCl salt is water-soluble but organic-insoluble. The addition of TEA in Step 1 of Protocol 1 is critical to solubilize the amine in DCM for the reaction to occur.

3. Reference Standards: Always run a "Racemic Standard" first. You cannot calculate %ee if you do not know the retention time of the minor enantiomer. Prepare the racemate by mixing equal parts of (1R,2R) and (1S,2S) or derivatizing a racemic starting material.

References
  • FDA Guidance on Stereoisomeric Drugs. FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[2][9][10] (1992).[2][4][9][10][11] U.S. Food and Drug Administration.[2][4][10][11] Link

  • Mosher's Method Protocol. Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of alcohols and amines using Mosher ester/amide analysis.[8][12] Nature Protocols.[12] Link[12]

  • Chiral Analysis of Amino Alcohols. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (2021).[13] Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Link

  • Derivatization Strategies. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. (2010). Journal of Chromatography A. Link

Sources

Benchmarking Next-Generation pH-Sensitive Conformational Switches: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acidic Targeting Challenge

The targeting of acidic microenvironments—specifically the tumor microenvironment (TME, pH 6.5–6.[1]8) and endosomal compartments (pH 5.5–6.0)—relies on molecular switches that undergo sharp, reversible conformational changes.[1] While the pH (Low) Insertion Peptide (pHLIP) remains the gold standard, next-generation rationally designed variants (e.g., "Sharp-Transition Peptides" or STPs) aim to improve solubility, tune the pKa to narrower physiological windows, and increase insertion kinetics.[1]

This guide provides a rigorous framework for benchmarking novel pH-sensitive switches against established standards. It moves beyond basic characterization to thermodynamic validation, ensuring that your candidate molecule is not just pH-responsive, but possesses the biophysical integrity required for in vivo efficacy.[1]

Mechanistic Architecture & Logic

To benchmark a new compound, one must first map its behavior against the canonical 3-State Model established by pHLIP.[1] A successful switch must navigate these states thermodynamically, driven by the protonation of key carboxyl groups (Asp/Glu).[1]

The 3-State Kinetic Model
  • State I (Soluble): At neutral pH, the peptide is unstructured and soluble.[1]

  • State II (Interfacial): The peptide adsorbs to the membrane surface but remains unstructured.[1]

  • State III (Inserted): At acidic pH, protonation increases hydrophobicity, driving the peptide to fold into a transmembrane helix.[1][2]

Critical Benchmarking Metric: The sharpness of the transition (Cooperativity) and the midpoint (pKa).[1] A "better" switch for TME targeting requires a pKa closer to 6.5 and a steeper Hill slope than native pHLIP.[1]

pH_Switch_Mechanism State1 State I: Soluble (pH 7.4, Unstructured) State2 State II: Membrane Adsorbed (pH 7.4, Unstructured) State1->State2 Electrostatic Attraction (Fast Equilibrium) Protonation Protonation of Asp/Glu Residues State2->Protonation pH Drop State3 State III: Transmembrane (pH < 6.5, Alpha-Helical) State3->State2 Reversibility check (pH increase) Protonation->State3 Hydrophobic Insertion (Rate Limiting Step)

Figure 1: The 3-State thermodynamic cycle of pH-dependent membrane insertion. Benchmarking focuses on the energy barrier between State II and State III.

Comparative Benchmarking Metrics

The following table synthesizes the core parameters you must extract to objectively compare a new candidate against the pHLIP (WT) standard.

ParameterDefinitionBenchmark (pHLIP WT)Desired "Next-Gen" Trait
Apparent pKa pH at which 50% insertion occurs.~6.06.5 – 6.8 (For TME targeting)
Cooperativity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Hill coefficient; sharpness of the transition.~2.0 – 3.0> 4.0 (Binary "On/Off" switching)
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Gibbs free energy of insertion (State II

III).
~ -1.8 kcal/mol< -2.5 kcal/mol (Higher stability)
Blue Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Trp fluorescence shift upon insertion.~15-20 nm> 20 nm (Deeper insertion)
Rev. Efficiency % of structure recovered upon pH increase.> 90%> 95% (Prevents entrapment)

Experimental Protocols & Validation

Experiment A: pH-Dependent Circular Dichroism (CD) Spectroscopy

Objective: Quantify the coil-to-helix transition and determine apparent pKa. Causality: Alpha-helices exhibit a distinct double-minimum signal at 208 nm and 222 nm. Monitoring ellipticity at 222 nm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) across a pH gradient directly correlates to the population of the inserted state.
Protocol
  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

    • Why LUVs? Unlike sonicated SUVs, extruded LUVs (100 nm) have lower curvature strain, providing a thermodynamically stable membrane mimic that prevents artificial insertion artifacts.[1]

    • Hydrate lipid film in 10 mM phosphate buffer.[1] Extrude 15-20 times through a 100 nm polycarbonate filter.[1]

  • Sample Incubation:

    • Mix peptide (final conc. 5-7 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M) with LUVs (lipid:peptide molar ratio ~200:1).
      
    • Incubate for 30 mins at room temperature to establish State II equilibrium.

  • Titration Workflow:

    • Prepare a series of buffers ranging from pH 8.0 to 4.0 in 0.2 unit increments.[1]

    • Self-Validating Step: Measure the actual pH of every sample after peptide addition, as peptide/lipid addition can slightly shift bulk pH.[1]

  • Measurement:

    • Record spectra (190–260 nm) on a spectropolarimeter (e.g., Jasco J-1500).

    • Track Molar Ellipticity at 222 nm.[1]

Data Analysis (The Henderson-Hasselbalch Fit)

Fit the normalized ellipticity data to the modified Henderson-Hasselbalch equation to derive pKa and cooperativity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


):


Where


 is the signal, 

is the acidic baseline, and

is the basic baseline.
Experiment B: Tryptophan (Trp) Fluorescence Emission

Objective: Verify physical insertion into the hydrophobic bilayer core.[1] Causality: Tryptophan fluorescence is sensitive to the polarity of its environment.[1] A shift in maximum emission (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) from ~350 nm (aqueous) to ~330 nm (hydrophobic) confirms the residue is buried within the lipid tail region, ruling out simple surface aggregation.
Protocol
  • Sample Prep: Identical to CD (Peptide + POPC LUVs).

  • Excitation: Set excitation wavelength (

    
    ) to 280 nm (or 295 nm to selectively excite Trp and minimize Tyr contribution).
    
  • Emission Scan: Scan from 300 nm to 400 nm.

  • Validation Check:

    • Blue Shift: Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Quenching: Use soluble quenchers (e.g., Acrylamide or KI).[1] If the peptide is truly inserted, the Stern-Volmer constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) should decrease significantly at low pH, proving the Trp is shielded from the aqueous phase.
      
Experiment C: Liposome Leakage Assay (Membrane Integrity)

Objective: Ensure the switch inserts without destroying the membrane (pore formation vs. lysis). Causality: A good switch should insert cleanly. If it acts like a detergent, it is toxic.[1]

  • Encapsulation: Prepare LUVs containing 50 mM Calcein (self-quenching concentration).

  • Purification: Remove unencapsulated calcein via Size Exclusion Chromatography (Sephadex G-50).[1]

  • Assay: Add peptide at low pH.

  • Readout:

    • Low Signal:[1] Clean insertion (Desired).[1]

    • High Signal: Membrane disruption/lysis (Toxic/Failed Candidate).[1]

Workflow Visualization

The following diagram outlines the rigorous benchmarking workflow required to validate a new pH-switch candidate.

Benchmarking_Workflow cluster_Biophysics Biophysical Characterization Start Candidate Peptide Synthesis CD_Spec CD Spectroscopy (Secondary Structure) Start->CD_Spec Trp_Fluo Trp Fluorescence (Membrane Depth) Start->Trp_Fluo Leakage Calcein Leakage (Membrane Integrity) Start->Leakage Analysis Data Fitting (Henderson-Hasselbalch) CD_Spec->Analysis pKa & Helicity Trp_Fluo->Analysis Blue Shift Leakage->Analysis Toxicity Check Decision Compare vs. pHLIP (WT) Analysis->Decision

Figure 2: Integrated workflow for biophysical validation. Parallel execution of structural (CD), positional (Fluorescence), and integrity (Leakage) assays is required.[1]

References

  • Reshetnyak, Y. K., et al. (2006).[1] "Mechanism of pH-dependent membrane insertion of the pHLIP peptide." Proceedings of the National Academy of Sciences, 103(17), 6460–6465.[1] [1]

  • Andreev, O. A., et al. (2010).[1] "Mechanism and uses of a membrane peptide that targets tumors and other acidic tissues."[1][2][3][4] Nature Reviews Cancer, 10, 107–107.[1]

  • Kelly, S. M., et al. (2005).[1] "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.[1]

  • Ladokhin, A. S. (2013).[1] "Fluorescence Spectroscopy in Peptide and Protein Analysis." Encyclopedia of Analytical Chemistry. [1]

  • Warburg, O. (1956).[1] "On the origin of cancer cells."[1] Science, 123(3191), 309-314.[1] (Foundational context for tumor acidity).[1][5][6]

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A Senior Application Scientist's Guide to Efficacy Studies: Comparing In Vitro and In Vivo Models for Trans-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and rigorous. The trans-2-aminocyclohexanol framework has emerged as a compelling starting point for novel anticancer agents, with derivatives showing significant potential.[1][2][3] This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating the efficacy of these derivatives. Our focus is to illuminate the causal links between experimental design and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: The In Vitro Approach — High-Throughput Screening and Mechanistic Insights

In vitro studies are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and highly controlled environment to assess the direct effects of a compound on biological systems, typically cultured cells.[4][5] This approach is indispensable for initial screening of large compound libraries and for elucidating the mechanism of action.

Causality in Experimental Design: Why We Start Here

The primary goal of in vitro testing is to establish a direct biological effect in a simplified, reductionist system. By eliminating the complexities of a whole organism (e.g., metabolism, immune response, tissue barriers), we can directly measure a compound's potency and its specific cellular consequences. For a novel trans-2-aminocyclohexanol derivative, a key initial question is: "Does this compound kill cancer cells, and if so, at what concentration?"

A cornerstone assay for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as a proxy for their viability.[6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[6] A decrease in purple color formation in treated cells compared to untreated controls indicates a loss of viability.

Workflow for In Vitro Efficacy Screening

The following diagram outlines a typical workflow for the initial in vitro evaluation of a new chemical entity (NCE) like a trans-2-aminocyclohexanol derivative.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Compound_Library Compound Library (trans-2-aminocyclohexanol derivatives) Single_Dose_Screen Single-Dose Screen (e.g., 10 µM on a cancer cell line) Compound_Library->Single_Dose_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Single_Dose_Screen->Hit_Identification Dose_Response Dose-Response Assay (MTT) on Multiple Cancer Cell Lines Hit_Identification->Dose_Response Advance Hits Selectivity_Assay Cytotoxicity Assay on Normal, Non-cancerous Cells (e.g., Fibroblasts) Hit_Identification->Selectivity_Assay IC50_Determination IC50 Value Calculation Dose_Response->IC50_Determination MoA_Studies Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle Analysis) IC50_Determination->MoA_Studies Potent Compounds Selectivity_Index Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) Selectivity_Assay->Selectivity_Index Selectivity_Index->MoA_Studies Selective Compounds Lead_Candidate Lead Candidate for In Vivo Studies MoA_Studies->Lead_Candidate

Caption: Workflow for in vitro screening and lead identification.

Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Materials:

  • Test compound (e.g., a trans-2-aminocyclohexanol derivative), dissolved in DMSO.

  • Cancer cell line (e.g., HT-29 colorectal adenocarcinoma).

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT reagent (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.

    • Controls are critical:

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%). This control defines 100% cell viability.

      • Medium Blank: Wells containing only medium (no cells) to measure background absorbance.

      • Positive Control: (Optional but recommended) A known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_Treated / Abs_Vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 2: The In Vivo Approach — Assessing Systemic Efficacy and Tolerability

While in vitro assays are powerful, they cannot predict a drug's behavior in a complex, whole organism.[9] In vivo studies, typically in animal models, are essential for evaluating a compound's overall therapeutic potential, including its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[10][11][12]

Causality in Experimental Design: The Whole-Organism Question

The central question for in vivo studies is: "Can the compound inhibit tumor growth in a living animal at a dose that is well-tolerated?" This introduces critical variables not present in vitro, such as:

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[13]

  • Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration and effect).[13][14]

A widely used and robust model for oncology is the human tumor xenograft model , where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice).[15] This allows the tumor to grow in a living system, enabling the assessment of a systemically administered drug's ability to control its growth.[16]

Bridging In Vitro Data to In Vivo Design

The IC50 value from in vitro studies is a crucial starting point, but it doesn't directly translate to an effective in vivo dose. The goal is to achieve and maintain a concentration of the drug at the tumor site that is above the effective concentration determined in vitro. This is where the interplay between PK and PD becomes paramount.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) (What the body does to the drug) cluster_pd Pharmacodynamics (PD) (What the drug does to the body) Dose Dosing Regimen (Dose, Route, Frequency) PK_Process Absorption Distribution Metabolism Excretion Dose->PK_Process Concentration Plasma & Tissue Drug Concentration (Cmax, AUC) PK_Process->Concentration Target Drug-Target Interaction at Tumor Concentration->Target Drug Reaches Target Effect Biological Effect (e.g., Enzyme Inhibition, Apoptosis Induction) Target->Effect Outcome Therapeutic Outcome (Tumor Growth Inhibition) Effect->Outcome

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound in an immunodeficient mouse model.

Materials:

  • Lead compound (e.g., a selected trans-2-aminocyclohexanol derivative).

  • Appropriate vehicle for drug formulation (e.g., saline, 5% DMSO in corn oil).

  • 6-8 week old female athymic nude mice.[15]

  • Human cancer cell line (e.g., HT-29) prepared in a sterile suspension.

  • Digital calipers, animal scales.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million HT-29 cells into the right flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume ≈ 0.5 x Length x Width²). When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Receives the vehicle on the same schedule as the treatment groups.

    • Group 2 (Test Compound, Low Dose): e.g., 10 mg/kg.

    • Group 3 (Test Compound, High Dose): e.g., 50 mg/kg.

    • Group 4 (Positive Control): A standard-of-care chemotherapy for this cancer type.

  • Treatment Administration: Administer the compound and vehicle via the determined route (e.g., intraperitoneal injection or oral gavage) daily for 21 days.

  • Monitoring (Self-Validation):

    • Efficacy: Measure tumor volume and body weight 2-3 times per week.[17]

    • Tolerability: Monitor body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and any adverse reactions. A body weight loss exceeding 15-20% is a common endpoint criterion.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period is complete.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

    • Analyze body weight data to assess toxicity.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) — Bridging the Gap

The ultimate goal of preclinical studies is to establish a meaningful in vitro-in vivo correlation (IVIVC).[18][19] This is a predictive mathematical model that relates an in vitro property (like IC50) to an in vivo response (like TGI).[20] A strong IVIVC is a cornerstone of a successful drug development program.

Interpreting the Data: A Comparative View

Let's consider a hypothetical trans-2-aminocyclohexanol derivative, "Compound-X," to illustrate the comparison.

ParameterIn Vitro StudyIn Vivo Study
System HT-29 Colon Cancer Cells in a DishHT-29 Tumor Xenograft in Nude Mice
Endpoint Cell Viability (Metabolic Activity)Tumor Volume, Body Weight
Key Metric IC50: 1.5 µMTGI @ 50 mg/kg: 75%
Selectivity SI: >20 (vs. normal fibroblasts)No significant weight loss or signs of toxicity
Insights Potent and selective direct cytotoxicity.Efficacious and well-tolerated in a living system.
Why Discrepancies Occur and What They Teach Us

It is common for in vitro potency not to correlate perfectly with in vivo efficacy. Understanding the reasons is critical:

  • Poor Pharmacokinetics: A compound might be highly potent in vitro but is rapidly metabolized or poorly absorbed in vivo, meaning it never reaches the tumor at a high enough concentration.

  • Off-Target Effects: In a whole organism, a compound can have unexpected effects on other tissues, leading to toxicity that limits the achievable dose.

  • Tumor Microenvironment: An in vitro culture dish lacks the complex tumor microenvironment (stromal cells, immune cells, vasculature) which can significantly influence a drug's efficacy.[21]

A strong result, like that for "Compound-X," where high in vitro potency and selectivity translate into significant and well-tolerated in vivo tumor growth inhibition, provides a powerful validation of the therapeutic hypothesis and justifies further development.

Conclusion

In vitro and in vivo efficacy studies are not mutually exclusive; they are sequential and complementary pillars of preclinical drug development. In vitro assays provide a rapid and precise measure of a compound's intrinsic potency and mechanism, allowing for the efficient screening of many candidates. In vivo models then test the lead candidates in the context of a complex biological system, evaluating the crucial interplay of pharmacokinetics, efficacy, and safety. A logical progression through this framework, with a constant focus on the causal relationships between experimental design and outcomes, is the most effective path to identifying and validating promising new therapeutic agents like the trans-2-aminocyclohexanol derivatives.

References

  • Bhayani, H., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. In: Methods in Molecular Biology. Springer. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]

  • Hoque, M. E., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. White Rose Research Online. Available at: [Link]

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  • Hoque, M. E., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. Available at: [Link]

  • Huo, T., & Chow, S. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. Available at: [Link]

  • Gomeni, R., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. Available at: [Link]

  • Hansen, T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Ma, H., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available at: [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. ProBio. Available at: [Link]

  • ResearchGate. (n.d.). Tumor growth inhibition after oTR treatment in xenograft mouse model. ResearchGate. Available at: [Link]

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  • Maccallini, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

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  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery. MDPI. Available at: [Link]

  • Agrawal, K., & Moudgil, P. (2014). Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP. International Journal of Molecular Imaging. Available at: [Link]

  • Jukić, M., et al. (2021). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents. Clinical Pharmacokinetics. Available at: [Link]

  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]

  • Zięba, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols. Molecules. Available at: [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology. Available at: [Link]

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  • Zięba, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.